molecular formula C8H13NOS B1528852 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol CAS No. 1447964-76-2

1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Cat. No.: B1528852
CAS No.: 1447964-76-2
M. Wt: 171.26 g/mol
InChI Key: RDTNAGKLRVWBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-methyl-3-(3-thienyl)propan-2-ol ( 1447964-76-2) is a chiral amino alcohol of significant importance in organic and medicinal chemistry research. With a molecular weight of 171.26 g/mol and the molecular formula C8H13NOS, this compound features a thiophene heterocycle, a primary amine, and a tertiary alcohol, making it a valuable polyfunctional building block for the synthesis of more complex molecules . Its primary research application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably in the streamlined synthetic pathways for serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine . The compound's mechanism of action in research contexts is attributed to its role as a precursor; the molecular framework, particularly the thienyl group, contributes to biological activity through favorable electronic interactions, and the functional groups allow for further chemical transformations into therapeutically active compounds . Beyond its application in neuroscience drug discovery, recent studies have also explored the antimicrobial and anticancer potential of its derivatives, which have shown promising activity against multi-drug resistant bacterial strains such as Staphylococcus aureus and in cytotoxicity assays against cell lines like A549 lung adenocarcinoma cells . This compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-amino-2-methyl-3-thiophen-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-8(10,6-9)4-7-2-3-11-5-7/h2-3,5,10H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNAGKLRVWBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 3-Thienyl Amino Alcohol Scaffold: Physicochemical Profiling and Bioisosteric Utility

[1][3]

Executive Summary

The 3-thienyl amino alcohol moiety represents a sophisticated "non-classical" bioisostere of the phenyl amino alcohol pharmacophore—a structure ubiquitous in CNS agents (e.g., antidepressants, beta-blockers).[1] While the 2-thienyl isomer is more synthetically accessible and widely utilized (e.g., Duloxetine), the 3-thienyl variant offers a distinct physicochemical profile.[1] This guide details the electronic, lipophilic, and metabolic advantages of the 3-thienyl scaffold, providing a roadmap for its characterization in lead optimization.[2]

Structural and Electronic Characterization

The "Meta" vs. "Ortho" Electronic Paradox

The primary utility of the 3-thienyl ring lies in its unique electronic signature compared to the 2-thienyl and phenyl rings. While thiophene is generally electron-rich (

  • 2-Thienyl (

    
    -attachment):  The sulfur atom exerts a strong inductive electron-withdrawing effect (-I) on the adjacent carbon.[1][3] This lowers the pK
    
    
    of proximal amines more significantly than a phenyl ring would.
  • 3-Thienyl (

    
    -attachment):  The distance from the sulfur atom mitigates the -I effect.[1][3] Consequently, 3-thienyl derivatives often retain a basicity profile closer to that of phenyl analogues, making them superior bioisosteres when maintaining a specific ionization fraction at physiological pH is critical.[1][2]
    

Table 1: Comparative Hammett Substituent Constants (


)
Substituent Group


Electronic NatureImpact on Proximal Amine pK

Phenyl 0.000.00Neutral StandardBaseline
2-Thienyl +0.09+0.05Weakly Electron WithdrawingLowers pK

(Weaker Base)
3-Thienyl +0.03 -0.02 Near-Neutral / Weak Donor Retains pK

(Similar to Phenyl)

Key Insight: The

13131345

3-thienyl isomer is the logical corrective step13
Intramolecular Hydrogen Bonding (IMHB)

Amino alcohols are privileged scaffolds because they can form 5- or 6-membered intramolecular hydrogen bonds (OH[1][3]···N). This "closed" conformation masks the polar heteroatoms, significantly increasing effective lipophilicity (

  • Geometry Effect: The bond angles in the thiophene ring (C-C-S ~92° vs C-C-C 120° in benzene) alter the vector of the side chain. 3-thienyl derivatives often adopt a slightly different puckering conformation than phenyl analogs, potentially stabilizing (or destabilizing) the IMHB depending on the specific stereochemistry (syn/anti).

Physicochemical Profiling Workflows

Experimental Protocol: pK Determination via Potentiometric Titration

Objective: To determine the precise ionization constant of the amine, which dictates solubility and receptor binding.

Methodology:

  • Preparation: Dissolve 3-5 mg of the 3-thienyl amino alcohol hydrochloride salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Titrant: Use carbonate-free 0.1 N NaOH.

  • Execution: Perform titration under inert gas (

    
     or 
    
    
    ) atmosphere at 25°C.
  • Data Processing: Use the Bjerrum difference plot method or Gran's plot to identify the equivalence point.

  • Validation: The curve should show a sharp inflection. If the compound is lipophilic, use a co-solvent (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

Experimental Protocol: and (Shake-Flask Method)

Objective: To measure lipophilicity, critical for CNS penetration.[1][2]

Methodology:

  • Phases: Pre-saturate n-octanol with phosphate buffer (pH 7.4 for

    
    , pH 10-11 for 
    
    
    of the free base) and vice versa for 24 hours.
  • Equilibration: Dissolve the compound in the aqueous phase (if salt) or octanol (if base). Mix equal volumes in a glass vial.

  • Agitation: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 20 minutes.

  • Quantification: Analyze both phases using HPLC-UV. Calculate partition coefficient:

    
    .[1][3]
    

Metabolic Stability and ADME Implications

The 3-thienyl ring offers a strategic advantage in metabolic stability.[1][3]

  • S-Oxidation: The sulfur atom in thiophene is prone to oxidation by CYP450s.[1][3] However, the 3-substitution pattern sterically hinders the approach of the enzyme to the sulfur relative to the 2-substituted isomer in some binding pockets.

  • Ring Hydroxylation: In phenyl rings, para-hydroxylation is a major clearance pathway.[1][2] Thiophene bioisosteres block this specific topology.[1][3]

  • Reactive Metabolites: 2-substituted thiophenes can sometimes be metabolically activated to reactive thiophene-S-oxides or epoxide intermediates that covalently bind proteins.[1][3] 3-substituted derivatives often mitigate this risk by altering the electronic activation energy required for this oxidation.[1][3]

Visualization: Metabolic & Physicochemical Logic Tree

ThienylLogicStartLead Optimization:Phenyl Amino AlcoholDecisionNeed to ImproveProperties?Start->DecisionThienyl2Switch to2-ThienylDecision->Thienyl2SyntheticallyEasierThienyl3Switch to3-ThienylDecision->Thienyl3Fine-tuneElectronicsProp2Properties:- Lower pKa (-I effect)- Higher Lipophilicity- Risk of S-OxidationThienyl2->Prop2ResultOptimized Candidate:Balanced ADMEProp2->ResultIf pKa dropacceptableProp3Properties:- pKa similar to Phenyl- Modified Vector/Shape- Altered Metabolic Soft SpotsThienyl3->Prop3Prop3->ResultPreferred forBioisosterism

Caption: Decision logic for selecting between 2-thienyl and 3-thienyl bioisosteres based on pKa and metabolic requirements.

Case Study: Duloxetine Isomers

Duloxetine (Cymbalta) is a classic 2-thienyl propyl amine.[1][3][6]

  • Structure: (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine.[1][3]

  • 3-Thienyl Analogue: Research into the 3-thienyl isomer reveals that while binding affinity to SERT/NET remains comparable (due to the flexibility of the propyl chain), the metabolic profile differs . The 3-thienyl isomer is less susceptible to the specific thiophene-ring oxidation that characterizes the minor metabolic pathways of duloxetine, though the naphthalene ring remains the primary site of metabolism.

  • Lesson: Use the 3-thienyl scaffold when the 2-thienyl leads to "metabolic hotspots" or when the lower basicity of the 2-thienyl amine reduces solubility below the threshold for oral bioavailability.[1]

References

  • BenchChem. Physicochemical properties of thiophene derivatives. Retrieved from [1][3]

  • National Institutes of Health (NIH). Duloxetine | C18H19NOS | CID 60835 - PubChem.[1][3] Retrieved from [1][3]

  • Royal Society of Chemistry. Heteroaromatic rings as substituents.[1][3] Part I. Evaluation of σ- and σ–-constants of 2- and 3-thienyl groups.[1][3][7] J. Chem. Soc.[1][3] B. Retrieved from [1][3]

  • MedChemExpress. 3-(2-Thienyl)-D-alanine and related amino acid derivatives.[1][3] Retrieved from [1][3]

  • SciSpace. Log P as a tool in intramolecular hydrogen bond considerations.[1][3] Retrieved from [1][3]

An In-depth Technical Guide to the Solubility Profile of 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of the novel compound 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol in various organic solvents. Recognizing the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, provides a strategic approach to solvent selection, details robust experimental protocols for solubility determination, and discusses the application of thermodynamic models for data correlation and prediction. The methodologies presented herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. A well-characterized solubility profile is essential for:

  • Crystallization and Purification: Selecting appropriate anti-solvents and crystallization solvents to ensure high purity and yield.

  • Formulation Development: Enabling the creation of various dosage forms, including oral solids, injectables, and topical preparations.[1][2]

  • Predicting Bioavailability: Understanding how the API will dissolve in the gastrointestinal tract, a key factor in its absorption.[3]

  • Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

This guide focuses on this compound, a molecule with structural features suggesting a complex solubility behavior that warrants a systematic and in-depth investigation.

Physicochemical Characterization of this compound

  • Structure:

    • Amino Group (-NH2): A primary amine that can act as a hydrogen bond donor and acceptor, and can be protonated in acidic conditions, significantly impacting solubility in protic solvents.

    • Hydroxyl Group (-OH): A tertiary alcohol group that is a strong hydrogen bond donor and acceptor, contributing to polarity.

    • Methyl Groups (-CH3): Two methyl groups that add to the steric bulk and hydrophobicity around the polar functional groups.

    • Thienyl Group: A sulfur-containing aromatic ring that contributes to the molecule's overall size and introduces some aromatic character, potentially allowing for pi-pi stacking interactions.

  • Inferred Properties:

    • Polarity: The presence of both polar (amino, hydroxyl) and non-polar (methyl, thienyl) groups suggests the molecule is amphiphilic, with a moderate overall polarity.

    • Hydrogen Bonding Capacity: Strong hydrogen bond donating and accepting capabilities.

    • Ionization: The amino group provides a basic center (pKa can be estimated to be around 9-10), making its solubility pH-dependent in aqueous and protic organic systems.

A logical first step in any experimental investigation would be to determine these fundamental properties (pKa, melting point, and crystal form) as they are crucial inputs for thermodynamic solubility models.[4]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the solid-liquid equilibrium (SLE).[4] For a solid solute to dissolve, the Gibbs free energy of the system must decrease. This process can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice.

  • Cavitation Energy: The energy needed to create a cavity in the solvent for the solute molecule.

  • Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules.

A high melting point often indicates a strong crystal lattice and, consequently, lower solubility. The interplay between these energy contributions determines the final solubility.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. Solvents should be chosen to cover a wide range of polarities, hydrogen bonding capabilities, and chemical classes.

Solvent ClassRepresentative SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the amino and hydroxyl groups of the solute.[5]
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Can accept hydrogen bonds and have high dielectric constants, which can help to solvate polar molecules.[6]
Apolar Solvents Hexane, Toluene, DichloromethaneTo probe the solubility based on the non-polar thienyl and methyl groups.
Ethers Tetrahydrofuran (THF), 1,4-DioxanePossess an ether oxygen that can act as a hydrogen bond acceptor.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Contain a carbonyl group that is a good hydrogen bond acceptor.
Esters Ethyl AcetateA moderately polar solvent with a hydrogen bond accepting carbonyl group.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3][7] This equilibrium method ensures that the solution is truly saturated with the solute.

Detailed Shake-Flask Protocol
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C are common for pharmaceutical applications) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation is highly recommended to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations or solvate formation during the experiment.

High-Throughput Screening (Kinetic Methods)

For early-stage development, when the amount of API is limited, kinetic solubility methods can be employed for rapid rank-ordering of solvents.[1][8] These methods, often performed in a microplate format, involve adding a concentrated stock solution of the API (typically in DMSO) to the test solvents and detecting the onset of precipitation, often by nephelometry (light scattering).[1] It is important to note that kinetic solubility values are often higher than thermodynamic solubility as they can reflect a supersaturated state.[8]

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent ClassDielectric ConstantSolubility (mg/mL)
MethanolProtic32.7[Experimental Value]
EthanolProtic24.6[Experimental Value]
IsopropanolProtic19.9[Experimental Value]
AcetonitrileAprotic Polar37.5[Experimental Value]
Dimethyl Sulfoxide (DMSO)Aprotic Polar46.7[Experimental Value]
Ethyl AcetateEster6.0[Experimental Value]
TolueneApolar2.4[Experimental Value]
HexaneApolar1.9[Experimental Value]

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating experimental solubility data and for predicting solubility in other solvents or at different temperatures.[9][10]

The Apelblat and Buchowski λh Equations

For correlating temperature-dependent solubility data, semi-empirical models like the modified Apelblat equation and the λh equation are widely used and have been successfully applied to various drug molecules in organic solvents.[7][9]

  • Modified Apelblat Equation: This model relates the mole fraction solubility (x) to the temperature (T) using three empirical parameters (A, B, and C).

  • λh Equation: This model uses two parameters (λ and h) to describe the non-ideal behavior of the solution.

Predictive Models (UNIFAC and COSMO-RS)

In the absence of extensive experimental data, predictive models can provide useful estimations of solubility.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. UNIFAC models have been shown to be effective for rapid solubility estimations.[4][11]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that uses the surface polarization charges of molecules to predict thermodynamic properties, including solubility, without the need for experimental data.[11]

Visualizing the Workflow

A clear workflow is essential for a systematic approach to solubility profiling.

G cluster_0 Phase 1: Characterization & Prediction cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Modeling A Physicochemical Characterization (pKa, Melting Point, Crystal Form) C Predictive Modeling (UNIFAC, COSMO-RS) A->C B Structural Analysis (Functional Groups, Polarity) B->C D Solvent Selection (Diverse Polarity & Functionality) C->D Guide Solvent Selection E Equilibrium Solubility Measurement (Shake-Flask Method) D->E F Analytical Quantification (HPLC, etc.) E->F G Solid Phase Analysis (XRPD, DSC) E->G H Data Tabulation & Interpretation F->H Generate Quantitative Data G->H Inform on Solid Form Changes I Thermodynamic Modeling (Apelblat, λh equation) H->I J Refined Solubility Profile I->J

Caption: Workflow for Comprehensive Solubility Profiling.

Conclusion

Determining the solubility profile of a new chemical entity like this compound is a foundational activity in pharmaceutical development. While direct experimental data is not yet publicly available, a systematic approach combining physicochemical characterization, theoretical prediction, and robust experimental methodologies can provide the necessary insights. This guide has outlined a comprehensive strategy, from initial structural analysis to advanced thermodynamic modeling, to empower researchers to thoroughly characterize the solubility of this and other novel compounds. The application of these principles will facilitate informed decisions in process chemistry, formulation, and ultimately, the successful development of new medicines.

References

  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18).
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF - ResearchGate. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018, February 6).
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15).
  • Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole | ACS Omega - ACS Publications. (2021, February 11).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7).
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (2021, December 11).
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • The Solubility of Proteins in Organic Solvents. - SciSpace. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).

Sources

An In-depth Technical Guide to the Molecular Weight and Formula Verification of Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Thiophene in Modern Drug Discovery

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for the benzene ring, have led to its incorporation into a vast array of pharmaceuticals.[3][4] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7] The development of novel therapeutics often hinges on the synthesis of new thiophene intermediates. Verifying the molecular weight and elemental formula of these intermediates is a critical, non-negotiable step in the drug discovery workflow. This guide provides an in-depth exploration of the core analytical techniques and methodologies required to achieve this with confidence.

The Analytical Imperative: A Multi-Pronged Approach to Structural Confirmation

A single analytical technique is rarely sufficient to unequivocally confirm the identity of a novel chemical entity. A robust and self-validating system relies on the convergence of data from orthogonal methods. For thiophene intermediates, the primary pillars of molecular weight and formula verification are Mass Spectrometry, Elemental Analysis, and Nuclear Magnetic Resonance Spectroscopy, often supplemented by Infrared Spectroscopy.

Diagram 1: The Interlocking Logic of Analytical Verification

G cluster_0 Core Objective: Structural Confirmation MS Mass Spectrometry (Molecular Weight) Verified_Structure Verified Thiophene Intermediate Structure MS->Verified_Structure Provides m/z EA Elemental Analysis (Elemental Composition) EA->Verified_Structure Provides % Composition NMR NMR Spectroscopy (Structural Connectivity) NMR->Verified_Structure Confirms H & C Framework FTIR FTIR Spectroscopy (Functional Groups) FTIR->Verified_Structure Identifies Key Bonds

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This application note details the high-purity synthesis of 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol , a tertiary amino-alcohol scaffold. Structurally related to the "duloxetine-type" pharmacophore, this molecule features a critical quaternary carbon at the C2 position, distinguishing it from standard secondary alcohol metabolites.

The presence of the quaternary center and the 3-thienyl moiety presents specific synthetic challenges, particularly regarding regiocontrol during functionalization. This guide prioritizes a Corey-Chaykovsky Epoxidation strategy followed by regioselective aminolysis. This route is selected for its scalability, avoidance of highly toxic cyanide reagents (unlike traditional cyanohydrin routes), and superior atom economy.

Target Structure Analysis
  • IUPAC Name: 1-Amino-2-methyl-3-(thiophen-3-yl)propan-2-ol

  • Molecular Formula: C₈H₁₃NOS

  • Key Features:

    • C2 Quaternary Center: Prevents oxidative metabolism (ketone formation).

    • 3-Thienyl Isomer: Offers distinct electronic properties compared to the more common 2-thienyl analogs found in commercial antidepressants.

Retrosynthetic Logic & Pathway

The synthesis is designed around the construction of the C2 quaternary center via methylene insertion into a ketone precursor.

  • Step 1 (Precursor Synthesis): Construction of 1-(3-thienyl)propan-2-one via Weinreb amide methodology to ensure mono-alkylation and prevent over-addition.

  • Step 2 (Epoxidation): Sulfur-ylide mediated epoxidation (Corey-Chaykovsky) to form the gem-disubstituted epoxide.

  • Step 3 (Ring Opening): Regioselective nucleophilic attack by ammonia at the less hindered primary carbon to yield the target 1-amino-2-ol.

Synthetic Workflow Diagram

SynthesisPathway Start 3-Thiopheneacetic Acid (Starting Material) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. CDI, DCM 2. N,O-Dimethylhydroxylamine Ketone 1-(3-thienyl)propan-2-one (Key Precursor) Weinreb->Ketone MeMgBr (Grignard) THF, 0°C Epoxide 2-methyl-2-(3-thienylmethyl)oxirane (Epoxide Intermediate) Ketone->Epoxide Corey-Chaykovsky (Me3SOI, NaH, DMSO) Product This compound (Target) Epoxide->Product NH3 (liq) / MeOH Autoclave, 60°C (Regioselective Opening)

Figure 1: Strategic pathway utilizing sulfur-ylide epoxidation for quaternary center formation.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-(3-thienyl)propan-2-one

Rationale: Direct alkylation of acetone with 3-thienyl halides is prone to poly-alkylation. The Weinreb amide route guarantees mono-methyl ketone formation.

Reagents:

  • 3-Thiopheneacetic acid (CAS: 6964-21-2)

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine HCl

  • Methylmagnesium bromide (3.0 M in ether)

Protocol:

  • Amide Formation: Dissolve 3-thiopheneacetic acid (10.0 g, 70 mmol) in anhydrous DCM (150 mL). Add CDI (12.5 g, 77 mmol) portion-wise at 0°C. Stir for 1 hr at RT (CO₂ evolution).

  • Add N,O-dimethylhydroxylamine HCl (7.5 g, 77 mmol) and stir overnight. Quench with 1M HCl, extract with DCM, and concentrate to yield the Weinreb amide.

  • Grignard Addition: Dissolve the crude amide in anhydrous THF (100 mL) under Argon. Cool to 0°C.

  • Add MeMgBr (35 mL, 105 mmol) dropwise over 30 mins. The Weinreb intermediate stabilizes the tetrahedral complex, preventing double addition.

  • Stir for 2 hrs at 0°C, then quench with sat. NH₄Cl.

  • Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica flash chromatography (Hex/EtOAc 9:1) to obtain 1-(3-thienyl)propan-2-one as a pale yellow oil.

Phase 2: Corey-Chaykovsky Epoxidation

Rationale: This step converts the ketone to the epoxide by inserting a methylene group. The sulfur ylide acts as a nucleophile toward the ketone carbonyl.

Reagents:

  • Trimethylsulfoxonium iodide (Me₃SOI)

  • Sodium Hydride (60% dispersion in oil)

  • DMSO (Anhydrous)

Protocol:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH (1.2 eq) with dry hexanes to remove oil. Suspend in anhydrous DMSO.

  • Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise at RT. (Caution: Hydrogen evolution). Stir for 1 hr until the solution becomes clear/milky and ceases bubbling, indicating formation of the dimethylsulfoxonium methylide.

  • Epoxidation: Cool the ylide solution to 10°C.

  • Add 1-(3-thienyl)propan-2-one (1.0 eq) dissolved in minimal DMSO dropwise.

  • Allow to warm to RT and stir for 3–5 hours. Monitor by TLC (disappearance of ketone).[1]

  • Workup: Pour reaction mixture into ice-water. Extract 3x with Diethyl Ether (DMSO partitions into water).

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Result: 2-methyl-2-(3-thienylmethyl)oxirane . Use immediately in Phase 3 due to epoxide reactivity.

Phase 3: Regioselective Aminolysis (Ring Opening)

Rationale: Nucleophilic attack by ammonia on an unsymmetrical epoxide occurs at the least sterically hindered carbon (SN2-like) under basic/neutral conditions. This directs the amino group to the terminal position (C1), yielding the desired primary amine.

Reagents:

  • Ammonia (7N in Methanol) or Liquid Ammonia

  • Ethanol (co-solvent)

Protocol:

  • Setup: Place the crude epoxide from Phase 2 into a high-pressure stainless steel autoclave or a heavy-walled sealed tube.

  • Addition: Add 7N NH₃ in MeOH (10 equivalents). A large excess of ammonia is critical to prevent dimerization (reaction of the product amine with unreacted epoxide).

  • Reaction: Seal the vessel and heat to 60°C for 6–8 hours.

    • Note: If using liquid ammonia, cool vessel to -78°C, condense NH₃, seal, and allow to warm to RT/mild heat.

  • Workup: Cool the vessel to RT and carefully vent excess ammonia (fume hood!).

  • Concentrate the solvent under reduced pressure.[1][2]

  • Purification (Acid-Base Extraction):

    • Dissolve residue in EtOAc.

    • Extract with 1M HCl (Product moves to aqueous phase as ammonium salt; non-basic impurities stay in organic).

    • Wash aqueous layer with Et₂O.

    • Basify aqueous layer to pH >12 with 4M NaOH.

    • Extract product back into DCM (3x).

    • Dry (Na₂SO₄) and concentrate.[1]

  • Final Polish: Recrystallize from Hexane/Et₂O or convert to HCl salt for stability.

Analytical Validation

TestExpected ResultDiagnostic Feature
1H NMR (CDCl3) δ 7.0-7.4 (3H, m) Thiophene ring protons.
δ 2.85 (2H, s) CH₂ bridging Thiophene and Quaternary C.
δ 2.60 (2H, dd) CH₂-NH₂ (Diastereotopic protons adjacent to chiral center).
δ 1.15 (3H, s) Methyl group attached to Quaternary C (Singlet).
MS (ESI+) [M+H]+ = 172.08 Consistent with C₈H₁₃NOS.
HPLC >98% Purity Single peak; separate from dimer impurity.

Critical Process Parameters & Troubleshooting

Regioselectivity Control
  • Issue: Formation of the regioisomer (amino group at C2) is theoretically possible but rare under these conditions.

  • Control: The SN2 attack of ammonia strictly favors the primary carbon (C1) over the tertiary carbon (C2) due to severe steric hindrance at the quaternary center.

  • Verification: 1H NMR will show the methyl group as a singlet. If attack occurred at C2, the methyl would be a doublet (coupled to a proton) or the CH2-NH2 signal would be absent.

Safety: Handling Epoxides & Ammonia
  • Epoxides: The intermediate 2-methyl-2-(3-thienylmethyl)oxirane is an alkylating agent. Handle with gloves in a fume hood.

  • Ammonia: Heating methanolic ammonia generates pressure. Use rated glassware (pressure tubes) or stainless steel reactors. Never fill vessels >50% volume.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Liu, H., et al. (2007). Synthesis of Duloxetine via Asymmetric Transfer Hydrogenation. Chirality, 19(7), 559-561. (Provides context on thiophene-propanol stability). Link

  • Ager, D. J. (1984). The Peterson Reaction. Organic Reactions.[3][1][2][4][5][6][7] (Context for alternative olefination/epoxidation strategies). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for nucleophilic opening of epoxides). Link

Sources

Application Note: Reagents for the Reduction of 3-Acetylthiophene Derivatives to Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the reduction of 3-acetylthiophene derivatives. It synthesizes field-proven methodologies with mechanistic insights to ensure high-fidelity reproduction of amino alcohol scaffolds, which are critical bioisosteres in drug development.

Executive Summary & Strategic Importance

3-Acetylthiophene is a pivotal building block in medicinal chemistry, serving as a bioisostere for acetophenone in the synthesis of neurotransmitter reuptake inhibitors (e.g., Duloxetine analogs) and


-adrenergic blockers. The transformation of the acetyl group into an amino alcohol  motif is a high-value operation that establishes up to two stereogenic centers.

This guide addresses the specific challenges of this transformation:

  • Sulfur Sensitivity: The thiophene sulfur atom acts as a catalyst poison for heterogeneous noble metals (Pd, Pt), rendering standard catalytic hydrogenation (

    
    /Pd-C) ineffective or requiring high catalyst loadings.
    
  • Stereocontrol: Controlling the diastereoselectivity (syn/anti) in 1,3-amino alcohols and enantioselectivity in 1,2-amino alcohols requires specific hydride sources and chelating ligands.

  • Regiochemistry: Distinguishing between

    
    -amino ketone reduction (1,2-products) and 
    
    
    
    -amino ketone (Mannich base) reduction (1,3-products).

Reaction Pathways & Logic

The synthesis of amino alcohols from 3-acetylthiophene generally follows two distinct pathways depending on the desired distance between the amine and the hydroxyl group.

Pathway A: 1,3-Amino Alcohols (The Mannich Route)
  • Target:

    
    -Amino alcohols (e.g., propanolamine derivatives).
    
  • Mechanism: Mannich reaction of 3-acetylthiophene followed by ketone reduction.

  • Critical Decision: The reduction step determines the diastereomeric ratio (dr).

Pathway B: 1,2-Amino Alcohols (The -Functionalization Route)
  • Target:

    
    -Amino alcohols (e.g., ethanolamine derivatives).
    
  • Mechanism:

    
    -Halogenation followed by amination and reduction, or asymmetric reduction of the ketone followed by epoxide formation/opening.
    
Visualization: Synthetic Workflow

G Start 3-Acetylthiophene Mannich Mannich Reaction (HCHO + HNR2) Start->Mannich Pathway A Bromination α-Bromination (Br2/HBr) Start->Bromination Pathway B BetaAminoKetone β-Amino Ketone (Mannich Base) Mannich->BetaAminoKetone Red_A1 Reductive Agent: NaBH4 (Racemic/Diastereoselective) BetaAminoKetone->Red_A1 Red_A2 Reductive Agent: Noyori Ru-Catalyst (Asymmetric) BetaAminoKetone->Red_A2 Prod_13 1,3-Amino Alcohol Red_A1->Prod_13 Syn/Anti Mix Red_A2->Prod_13 High ee/dr AlphaBromo α-Bromo Ketone Bromination->AlphaBromo Amination Amination (HNR2) AlphaBromo->Amination AlphaAminoKetone α-Amino Ketone Amination->AlphaAminoKetone Red_B Reductive Agent: CBS-Oxazaborolidine AlphaAminoKetone->Red_B Prod_12 1,2-Amino Alcohol Red_B->Prod_12 High ee

Caption: Divergent synthetic pathways from 3-acetylthiophene to 1,2- and 1,3-amino alcohols.

Reagent Selection Matrix

The choice of reducing agent is dictated by the substrate structure and the requirement for stereochemistry.

Reagent ClassSpecific ReagentTarget SubstrateSelectivityMechanism Note
Hydride Donor Sodium Borohydride (

)

-Amino Ketones (Mannich Bases)
Diastereoselective (Substrate control)Forms syn or anti isomer based on solvent and additives (e.g.,

).[1] Robust and cheap.
Chiral Catalyst Noyori Ru(II)-TsDPEN

-Amino Ketones
Highly Enantioselective (>95% ee)Asymmetric Transfer Hydrogenation (ATH). Tolerates sulfur well compared to Pd.
Chiral Reagent CBS-Oxazaborolidine

-Amino Ketones
Highly EnantioselectiveBorane-mediated reduction.[2] Excellent for 1,2-amino alcohols.
Biocatalyst KREDs (Ketoreductases) Both TypesPerfect StereocontrolRequires cofactor recycling (NADPH).[3] Green chemistry option.[4][5]

Detailed Experimental Protocols

Protocol A: Diastereoselective Reduction of Mannich Bases (1,3-Amino Alcohols)

Objective: Reduction of 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one to the corresponding alcohol. Reagent: Sodium Borohydride (


) in Methanol.

Rationale:


 is preferred over 

for chemoselectivity (avoiding thiophene ring reduction). The amine group in the substrate can assist in directing the hydride attack via chelation, often favoring the syn-diastereomer, though solvent effects (protic vs. aprotic) can switch this to anti (Felkin-Anh control).

Step-by-Step Procedure:

  • Preparation: Dissolve the Mannich base hydrochloride salt (10 mmol) in Methanol (50 mL). Cool the solution to

    
     in an ice bath.
    
  • Basification (In-situ): If starting with the HCl salt, add Triethylamine (

    
    , 11 mmol) to liberate the free base. Stir for 10 minutes.
    
  • Reduction: Add powdered

    
     (15 mmol, 1.5 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase:

    
    /MeOH 9:1).
    
  • Quenching: Cool back to

    
    . Quench carefully with Acetone (5 mL) or saturated 
    
    
    
    solution.
  • Workup: Remove methanol under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water and brine.

  • Purification: Dry over

    
     and concentrate. Diastereomers can often be separated by column chromatography on silica gel.
    
Protocol B: Asymmetric Reduction via Transfer Hydrogenation (Noyori Type)

Objective: Enantioselective synthesis of the alcohol. Reagent:


.

Rationale: Ruthenium transfer hydrogenation catalysts are less susceptible to sulfur poisoning than heterogeneous catalysts. Formic acid/Triethylamine serves as the hydrogen source.[6]

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, charge a flask with the 3-acetylthiophene derivative (5 mmol) and the Ru-catalyst (1 mol%).

  • Solvent: Add an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio, 10 mL).

  • Reaction: Stir at

    
     for 24 hours.
    
  • Workup: Dilute with water and extract with

    
    . Wash the organic layer with saturated 
    
    
    
    to remove excess acid.
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Insight: Chelation vs. Felkin-Anh

Understanding the transition state is crucial for predicting diastereoselectivity in Mannich base reductions.

  • Chelation Control: In non-polar solvents or with specific Lewis acids (

    
    , 
    
    
    
    ), the amine nitrogen and the ketone oxygen chelate to the metal. The hydride attacks from the less hindered face, typically yielding the syn-amino alcohol.
  • Felkin-Anh Model: In protic solvents (MeOH) or with bulky protecting groups on the nitrogen, chelation is disrupted. The reaction proceeds via the Felkin-Anh transition state, typically favoring the anti-amino alcohol.

Mechanism cluster_0 Reaction Conditions Substrate β-Amino Ketone (Free Base) Chelation Condition A: Non-polar solvent + Lewis Acid (Chelation Control) Substrate->Chelation Felkin Condition B: Protic solvent (MeOH) (Felkin-Anh Control) Substrate->Felkin Syn Syn-Amino Alcohol (Major Product) Chelation->Syn Hydride attack internal face Anti Anti-Amino Alcohol (Major Product) Felkin->Anti Hydride attack external face

Caption: Mechanistic divergence in the reduction of


-amino ketones based on reaction conditions.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Sulfur poisoning of metal catalyst (if using Pd/Pt).Switch to homogeneous catalysts (Ru, Ir) or stoichiometric borohydrides.
Racemization Acidic protons alpha to the ketone enolizing before reduction.Ensure the reaction mixture is neutral or slightly basic; avoid high temperatures.
Poor Solubility Mannich base HCl salts are insoluble in ether/THF.Use Methanol (Protocol A) or liberate the free base prior to reaction in THF.
Ring Opening Harsh reduction conditions (e.g.,

reflux).
Use milder reducing agents like

at

or

.

References

  • BenchChem. (2025).[4][7][8] Discovery and Synthesis of Chiral Amino Alcohols. Retrieved from

  • Liang, J., et al. (2009). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one. ScienceOpen.[9] Retrieved from

  • Radboud University. (2015). Enantio- and diastereoselective synthesis of

    
    -amino alcohols. Retrieved from 
    
  • MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives (Contextual reference for thiophene acylation). Retrieved from

  • Almac Group. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Retrieved from

Sources

Enantioselective synthesis of chiral 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Chiral 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of This compound . This scaffold—a tertiary amino alcohol bearing a thiophene moiety—is a critical pharmacophore found in serotonin-norepinephrine reuptake inhibitors (SNRIs) and ligands for transporter proteins.

Unlike secondary alcohols (e.g., Duloxetine precursors) which can be accessed via asymmetric transfer hydrogenation, this target contains a quaternary stereocenter at the C2 position. Consequently, traditional reduction methods fail. This guide presents a Catalytic Asymmetric Henry (Nitroaldol) Reaction followed by a chemoselective reduction. This route is selected for its atom economy, high enantioselectivity, and avoidance of thiophene-poisoning during the reduction phase.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C1–C2 bond via a nucleophilic attack of a nitromethane anion on a ketone.

  • Target: Chiral this compound.

  • Intermediate: Chiral

    
    -nitro alcohol.
    
  • Starting Materials: 1-(3-thienyl)propan-2-one and Nitromethane.

  • Key Challenge: Enantioselective addition to a ketone (less reactive than aldehydes) and chemoselective reduction of the nitro group in the presence of a sulfur heterocycle.

Figure 1: Retrosynthetic strategy highlighting the construction of the quaternary stereocenter via the Henry reaction.

Critical Reagents & Safety

ReagentRoleHazard ClassHandling Precaution
1-(3-Thienyl)propan-2-one SubstrateIrritantStore cold; sensitive to oxidation.
Nitromethane NucleophileFlammable/ExplosiveDo not heat dry residue; use blast shield.
Cu(OAc)₂[1]·H₂O Pre-catalystToxic (Environment)Weigh in fume hood.
Chiral Diamine Ligand Chiral InducerIrritantHygroscopic; store in desiccator.
LiAlH₄ (LAH) ReductantPyrophoricReacts violently with water; use under Ar/N₂.

Important Note on Thiophene: Thiophene derivatives are notorious catalyst poisons for heterogeneous transition metals (Pd, Pt, Ni) due to sulfur coordination. Avoid catalytic hydrogenation (H₂/Pd-C) for the reduction step, as it will likely fail or require prohibitive catalyst loading. Hydride reduction (LiAlH₄) is the validated alternative.

Protocol 1: Asymmetric Henry Reaction

This step establishes the chiral quaternary center. We utilize a Copper(II)-chiral diamine complex, which has shown superior efficacy for ketone substrates compared to rare-earth alkoxides.

Materials
  • Substrate: 1-(3-thienyl)propan-2-one (1.0 eq)

  • Reagent: Nitromethane (5.0 eq)

  • Catalyst Source: Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (10 mol%)

  • Ligand: (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (or similar C2-symmetric diamine) (12 mol%)

  • Solvent: Ethanol (Absolute) or THF

Step-by-Step Procedure
  • Catalyst Formation: In a dry Schlenk flask under nitrogen, dissolve Cu(OAc)₂·H₂O (0.1 eq) and the Chiral Ligand (0.12 eq) in Ethanol. Stir at room temperature for 1 hour. The solution typically turns deep blue/green, indicating complex formation.

  • Substrate Addition: Cool the catalyst solution to 0°C. Add 1-(3-thienyl)propan-2-one (1.0 eq) followed by Nitromethane (5.0 eq).

  • Reaction: Stir the mixture at 0°C for 24–48 hours. Monitor by HPLC (Chiralcel AD-H column) or TLC.

    • Note: Ketones react slower than aldehydes.[2] If conversion is low after 24h, allow to warm to 10°C, but monitor enantiomeric excess (ee) closely as higher temperatures may erode selectivity.

  • Quench: Filter the reaction mixture through a short pad of silica gel to remove the copper catalyst. Wash with diethyl ether.

  • Concentration: Evaporate the solvent and excess nitromethane under reduced pressure (keep bath <40°C).

  • Purification: Purify the crude

    
    -nitro alcohol via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    

Expected Yield: 85–92% Expected ee: >90% (Ligand dependent)

Protocol 2: Chemoselective Reduction

Converting the nitro group to a primary amine without reducing the thiophene ring or racemizing the tertiary alcohol.

Materials
  • Substrate: Chiral

    
    -nitro alcohol (from Protocol 1)
    
  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.0 M in THF)

  • Solvent: Anhydrous THF

  • Quench: Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask and cool under Argon flow. Add anhydrous THF and cool to 0°C.

  • LAH Addition: Carefully add LiAlH₄ solution (3.0 eq).

  • Substrate Addition: Dissolve the

    
    -nitro alcohol in minimal anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.
    
    • Caution: Exothermic reaction with gas evolution (H₂).

  • Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours to ensure complete reduction of the sterically hindered nitro group.

  • Quench (Fieser Method or Rochelle's): Cool to 0°C.

    • Preferred: Add saturated aqueous Rochelle's salt solution slowly. Stir vigorously for 2 hours until two clear layers form (organic and aqueous). This prevents the formation of difficult aluminum emulsions.

  • Extraction: Separate layers. Extract aqueous phase 3x with Ethyl Acetate.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Isolation: The resulting amino alcohol is often an oil. Conversion to the hydrochloride salt (using HCl in Dioxane) is recommended for stability and crystallization.

Analytical & QC Parameters

To validate the synthesis, the following analytical controls are mandatory.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)>98.0%
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H or OD-H)>95% ee
Identity ¹H-NMR (500 MHz, CDCl₃)Diagnostic peaks: Thiophene protons (6.9-7.3 ppm), Methyl singlet (~1.1 ppm), AB quartet for -CH₂-NO₂/NH₂.
Residual Copper ICP-MS<10 ppm (if for biological assay)
Experimental Workflow Diagram

Figure 2: Operational workflow from catalyst preparation to salt formation.

Troubleshooting & Optimization

Issue 1: Low Enantiomeric Excess (ee < 80%)

  • Cause: Temperature drift or moisture in the solvent.

  • Solution: Ensure the reaction remains strictly at 0°C. Use freshly distilled solvents. Verify the optical purity of the diamine ligand.

Issue 2: Incomplete Reduction

  • Cause: Steric hindrance around the quaternary carbon.

  • Solution: Increase reflux time to 12 hours. Ensure LiAlH₄ is fresh (titrate if necessary). Do not use NaBH₄; it is too mild for this nitro-alcohol.

Issue 3: Thiophene Degradation

  • Cause: Harsh acidic conditions or excessive heat during workup.

  • Solution: Keep workup neutral/basic. Thiophene is acid-sensitive (polymerizes). Form the HCl salt only at the very end in anhydrous conditions.

References

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(amino alcohol) Ligands. Semantic Scholar. (2021).

  • Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. TÜBİTAK Academic Journals. (2013).

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. (2025).

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. (2018).

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. (2017).

Sources

Application Note: Scale-Up Manufacturing of 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scale-up manufacturing process for 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol , a critical tertiary amino-alcohol intermediate. The guide prioritizes a robust, scalable Epoxide Ring-Opening Route , selected for its superior safety profile compared to cyanohydrin methods and its high atom economy.

Executive Summary & Strategic Rationale

The target molecule, This compound , features a tertiary alcohol adjacent to a primary amine and a thiophene ring. This structural motif is pharmacologically privileged, serving as a core scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

Process Selection: The Epoxide Strategy

While laboratory synthesis often employs the addition of cyanide to ketones (cyanohydrin route), this method poses severe safety risks (HCN evolution) and waste disposal challenges at scale.

Selected Route: Grignard-Mediated Allylation followed by Epoxidation and Aminolysis.

  • Step 1 (C-C Bond Formation): Kumada-type or Copper-catalyzed coupling of 3-thienylmagnesium bromide with methallyl chloride.

  • Step 2 (Oxidation): Epoxidation of the olefin using buffered Peracetic Acid (PAA).

  • Step 3 (C-N Bond Formation): Regioselective ring opening of the 2,2-disubstituted epoxide with aqueous ammonia.

Advantages:

  • Safety: Eliminates cyanide chemistry.

  • Scalability: Uses standard unit operations (stirred reactors, filtration).

  • Regiocontrol: The steric bulk of the tertiary center directs ammonia attack to the primary carbon, ensuring high regioselectivity.

Chemical Reaction Pathway

ReactionScheme Start 3-Bromothiophene (Starting Material) Grignard 3-Thienyl-MgBr (Intermediate) Start->Grignard Mg, THF Reflux Olefin 2-Methyl-3-(3-thienyl)prop-1-ene (Olefin Precursor) Grignard->Olefin Methallyl Chloride CuI (cat), 0°C Epoxide 2-Methyl-2-(3-thienylmethyl)oxirane (Epoxide) Olefin->Epoxide Peracetic Acid EtOAc, <30°C Product This compound (Target) Epoxide->Product NH3 (aq) Pressure, 60°C

Figure 1: Synthetic pathway designed for industrial scale-up, avoiding HCN and prioritizing regioselectivity.

Detailed Manufacturing Protocol

Step 1: Synthesis of 2-Methyl-3-(3-thienyl)prop-1-ene

Objective: Form the carbon skeleton via Grignard coupling. Critical Quality Attribute (CQA): Control of homocoupling byproducts (bithiophene).

Reagents:

  • 3-Bromothiophene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Methallyl chloride (3-Chloro-2-methylpropene) (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv) - Catalyst for allylic substitution

  • THF (Anhydrous) - Solvent

Protocol:

  • Grignard Initiation: In a dry inerted reactor, charge Mg turnings and 10% of the total THF volume. Add iodine crystal and 5% of the 3-bromothiophene. Heat to 60°C to initiate.

  • Formation: Once initiated (exotherm observed), add the remaining 3-bromothiophene in THF dropwise over 2 hours, maintaining internal temperature (Ti) at 60-65°C. Stir for 1 hour post-addition.

  • Coupling: Cool the Grignard solution to 0°C. Add CuI (suspended in minimal THF).

  • Addition: Add methallyl chloride slowly over 3 hours. Caution: Allylic halides are highly reactive; control exotherm to <10°C.

  • Quench: Quench with saturated NH4Cl solution. Phase separate.

  • Workup: Wash organic layer with brine. Distill solvent.[1] Purify crude oil by vacuum distillation (approx. BP 80-90°C at 5 mmHg) to obtain the olefin.

Step 2: Epoxidation to 2-Methyl-2-(3-thienylmethyl)oxirane

Objective: Introduce the oxygen functionality safely. Safety Note: Peracetic acid is a potent oxidizer. Ensure reactor has emergency cooling and pressure relief.

Reagents:

  • 2-Methyl-3-(3-thienyl)prop-1-ene (from Step 1)

  • Peracetic Acid (35% in acetic acid) (1.2 equiv)

  • Sodium Acetate (buffered conditions) (0.5 equiv)

  • Ethyl Acetate (Solvent)

Protocol:

  • Preparation: Dissolve the olefin in Ethyl Acetate. Add Sodium Acetate. Cool to 10°C.

  • Oxidation: Add Peracetic Acid solution dropwise. Strictly maintain Ti < 30°C. The reaction is exothermic.

  • Monitoring: Monitor by GC for disappearance of olefin (<0.5% remaining).

  • Quench: Quench excess peroxide with 10% Sodium Sulfite solution. Verify peroxide absence with starch-iodide paper.

  • Neutralization: Wash with saturated NaHCO3 to remove acetic acid.

  • Isolation: Concentrate organic layer. The epoxide is typically a stable oil and can be used directly in the next step to minimize thermal stress.

Step 3: Aminolysis (Ring Opening)

Objective: Form the final amino-alcohol with correct regiochemistry. Mechanism: Nucleophilic attack of NH3 occurs at the less hindered primary carbon (C3 of the epoxide), yielding the tertiary alcohol.

Reagents:

  • Epoxide intermediate[2]

  • Ammonium Hydroxide (28-30% aq) (10 equiv) - Large excess prevents dimer formation.

  • Methanol (Co-solvent)

Protocol:

  • Charging: Load the epoxide and Methanol into a pressure-rated vessel (Autoclave).

  • Ammonia Addition: Add cold Ammonium Hydroxide. Seal the reactor.

  • Reaction: Heat to 60°C. Pressure will rise (approx. 2-4 bar). Stir for 6-8 hours.

  • Workup: Vent excess ammonia into a scrubber (dilute H2SO4).

  • Concentration: Strip methanol and water under vacuum.

  • Purification (Salt Formation): Dissolve crude oil in Isopropanol (IPA). Add Oxalic acid (1.0 equiv) or HCl in IPA.

  • Crystallization: Cool to 0-5°C. Filter the white crystalline salt of This compound .

Process Parameters & Data Summary

ParameterStep 1: CouplingStep 2: EpoxidationStep 3: Aminolysis
Limiting Reagent 3-BromothiopheneOlefin IntermediateEpoxide Intermediate
Temperature 0°C (Addition) -> RT10°C -> 25°C60°C
Pressure Atmospheric (N2)Atmospheric3-5 bar
Critical Safety Exotherm (Grignard)Peroxide AccumulationAmmonia Pressure
Typical Yield 75-80%85-90%70-75%
Purity Target >95% (GC)>90% (in-situ)>98% (HPLC, as salt)

Analytical Controls & Specifications

In-Process Control (IPC) Methods
  • GC-FID: Used for Steps 1 & 2.

    • Column: DB-5 or equivalent non-polar column.

    • Limit: <1.0% unreacted starting material before quench.

  • HPLC-UV: Used for Step 3 and Final Product.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile gradient.

    • Detection: 230 nm (Thiophene absorption).

Product Specification (Acceptance Criteria)
  • Appearance: White to off-white crystalline solid (as salt).

  • Identification: 1H-NMR, IR matches standard.

  • Assay: >98.0% w/w.[3]

  • Related Substances: Max single impurity <0.5%; Total impurities <1.0%.

  • Residual Solvents: Meets ICH Q3C limits (MeOH, IPA, THF).

Engineering & Safety Considerations

SafetyLogic Hazard Major Process Hazards Sub1 Grignard Formation (Thermal Runaway) Hazard->Sub1 Sub2 Peracetic Acid (Explosive Decomposition) Hazard->Sub2 Sub3 Ammonia (Toxic Gas/Pressure) Hazard->Sub3 Control1 Control: Slow addition, Reflux condenser, N2 Inerting Sub1->Control1 Control2 Control: T < 30°C, Peroxide Test, Emergency Dump Sub2->Control2 Control3 Control: Rated Autoclave, Scrubber System, Relief Valve Sub3->Control3

Figure 2: Critical safety control points for the three-step manufacturing process.

Key Engineering Controls:
  • Heat Transfer: The epoxidation is highly exothermic (-250 kJ/mol). Reactor jacket cooling capacity must exceed the maximum heat generation rate (Qr) by a factor of 1.5x.

  • Material Compatibility: Step 1 requires Glass-Lined Steel (GLS) or Hastelloy to prevent corrosion from halides. Step 3 requires Stainless Steel (SS316) for ammonia resistance.

  • Scrubbing: An acidic scrubber (H2SO4) is mandatory for the aminolysis step to capture NH3 off-gas during depressurization.

References

  • Kumada Coupling & Grignard Chemistry

    • Title: "Nickel-Phosphine Complex-Catalyzed Grignard Coupling. I.
    • Source: Tamao, K., Sumitani, K., & Kumada, M. (1972). Journal of the American Chemical Society.[4]

    • URL:[Link]

  • Epoxide Aminolysis in Water/Methanol

    • Title: "Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles"[5]

    • Source: Wang, Z., Cui, Y. T., Xu, Z. B., & Qu, J. (2008). The Journal of Organic Chemistry.
    • URL:[Link]

  • Scale-Up of Thiophene Derivatives (Duloxetine Analogues)
  • Safety in Peroxidation Reactions

    • Title: "Process Safety for the Scale-Up of Epoxid
    • Source: Organic Process Research & Development.
    • URL:[Link] (General Journal Link for OPRD safety protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 3-Thienyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-thienyl amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize purification processes, focusing on achieving high chemical and stereochemical purity. The following content is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of crystallization as they apply to 3-thienyl amino alcohols.

Q1: What are the most common causes of low purity in the crystallization of my 3-thienyl amino alcohol?

A1: Low purity in the final crystalline product typically stems from the co-precipitation of impurities with the target molecule. Crystallization is a purification process governed by thermodynamics and kinetics; any deviation from optimal conditions can compromise its effectiveness.[1][2] The primary causes include:

  • Rapid Crystallization: Cooling a saturated solution too quickly is the most frequent error.[3] Fast cooling leads to high supersaturation, causing spontaneous nucleation and trapping impurities within the rapidly forming crystal lattice.[4][5]

  • Inappropriate Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the 3-thienyl amino alcohol completely at an elevated temperature and have very low solubility upon cooling.[6] If the solvent is too effective at dissolving impurities at low temperatures, or if the target compound remains too soluble, purification will be poor.

  • Structurally Similar Impurities: Impurities with a molecular structure similar to the 3-thienyl amino alcohol (e.g., precursors, isomers, or byproducts) have a higher propensity to be incorporated into the crystal lattice, making them difficult to remove via a single crystallization step.[7][8]

  • Oiling Out: The compound may separate from the solution as a liquid ("oiling out") rather than a solid if the solution's temperature is above the compound's melting point when supersaturation is reached.[3] Impurities tend to be highly soluble in this oil, leading to poor purification.

Q2: How do I select an optimal solvent system for my compound?

A2: Solvent selection is a systematic process aimed at identifying a solvent (or solvent pair) that provides a large solubility differential with temperature. The principle relies on the fact that solid materials tend to be more soluble in hot liquids than in cold ones.[6]

Key Solvent Properties:

  • High Solvation Power at High Temperature: The solvent should fully dissolve the 3-thienyl amino alcohol near its boiling point.

  • Low Solvation Power at Low Temperature: Upon cooling (e.g., to 0-5 °C), the compound's solubility should drop significantly, allowing for high recovery.

  • Favorable Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Inertness: The solvent must not react with the amino alcohol.

  • Volatility: A moderately volatile solvent is preferred for easy removal from the final crystals during drying.

A common and effective strategy is the use of a multi-solvent system, often a "solvent/anti-solvent" pair.[6][9] The compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble, and a "poor" solvent (anti-solvent) in which it is sparingly soluble is added gradually to induce crystallization.[9]

Part 2: Specific Troubleshooting Scenarios

This section provides detailed guidance on specific experimental problems.

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid because its melting point is lower than the temperature at which crystallization is initiated.[3] This is detrimental to purity because the resulting oil acts as a solvent for impurities.

Causality & Remediation:

  • Cause: The degree of supersaturation is too high at a temperature above the compound's melting point (or the melting point of a compound-solvent mixture). This is often due to using too little solvent or cooling too rapidly.

  • Solution 1: Increase Solvent Volume: Re-heat the mixture to dissolve the oil. Add more of the primary solvent (10-20% increments) to decrease the saturation point to a lower temperature. The goal is for crystallization to begin at a temperature below the compound's melting point.[3]

  • Solution 2: Slow Down Cooling: A slower cooling rate reduces the level of supersaturation at any given temperature, allowing more time for orderly crystal nucleation to occur at a lower temperature.[4]

  • Solution 3: Change Solvent System: Use a lower-boiling point solvent. This ensures that the solution temperature is lower when saturation is achieved. Alternatively, switch to a solvent system where the compound's solubility is lower overall.

Q4: I've performed a recrystallization, but the purity has not improved significantly. What should I do next?

A4: This issue often points to the presence of challenging impurities or a suboptimal crystallization protocol. A systematic approach is required to identify and resolve the root cause.

G start Low Purity After Recrystallization check_protocol Review Protocol: - Cooling Rate Too Fast? - Solvent Choice Optimal? start->check_protocol slow_cooling Action: Implement Slow, Controlled Cooling (e.g., 10°C/hour) check_protocol->slow_cooling If cooling was rapid rescreen_solvents Action: Re-screen Solvents (See Protocol 1) check_protocol->rescreen_solvents If solvent is suspect analyze_impurities Analyze Impurities (LC-MS, NMR) struct_similar Are Impurities Structurally Similar? analyze_impurities->struct_similar slow_cooling->analyze_impurities rescreen_solvents->analyze_impurities yes_similar Yes struct_similar->yes_similar Yes no_similar No struct_similar->no_similar No chromatography Consider Alternative Purification: - Column Chromatography - Preparative HPLC yes_similar->chromatography second_recrys Action: Perform Second Recrystallization no_similar->second_recrys second_recrys->chromatography If purity remains low G A 1. Dissolution (Crude material in min. hot solvent) B 2. Slow Cooling (Establish Metastable Zone) A->B C 3. Seeding (Introduce pure seed crystals) B->C D 4. Crystal Growth (Continued slow cooling) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Washing & Drying (Remove mother liquor & solvent) E->F G High-Purity Crystalline Product F->G

Sources

Removing metal catalyst residues from 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Document ID: TSC-MET-042 | Version: 2.1 | Status: Effective

Executive Summary & Challenge Analysis

The Challenge: You are working with This compound . This molecule presents a "double-edged sword" for metal purification:

  • The Amine (

    
    ):  A strong 
    
    
    
    -donor that binds tightly to soft metals (Pd, Cu, Ru), effectively competing with standard scavengers.
  • The Thiophene Ring: A sulfur-containing heterocycle that can coordinate to metals via

    
    -interactions or the sulfur lone pair.[1]
    
  • The Tertiary Alcohol: Provides additional chelation possibilities, creating stable 5- or 6-membered metallacycles that are kinetically resistant to breaking.

Target Specification: Per ICH Q3D Elemental Impurities guidelines, the target for Palladium (Pd) or Copper (Cu) in oral drug substances is typically < 10 ppm (Option 1 limit: 100


 g/day  for a 10g daily dose).[2]
Diagnostic: Assess Your Contamination

Before selecting a protocol, categorize your crude material.

Contamination LevelVisual IndicatorPrimary Strategy
Gross (> 1000 ppm) Dark Brown / Black / Visible ParticulatesBulk Reduction: Activated Carbon or Precipitation.
Moderate (100 - 1000 ppm) Yellow / Orange TintChemical Scavenging: Functionalized Silica (Slurry).
Trace (< 100 ppm) Off-white / Pale YellowPolishing: Flow Cartridge or Chelation Extraction.
Decision Matrix (Workflow)

Use the following logic flow to select the optimal purification route for your specific scale and contamination level.

MetalRemoval Start Start: Assess Crude Material CheckLoad Metal Load > 1000 ppm? Start->CheckLoad Carbon Step A: Activated Carbon Treatment (SX-Ultra or equivalent) CheckLoad->Carbon Yes ScavengerSelect Select Scavenger Mode CheckLoad->ScavengerSelect No Filter Filtration (Celite) Carbon->Filter Filter->ScavengerSelect BatchSlurry Method B: Batch Slurry (Si-DMT or Si-Thiol) Best for 10g - 1kg ScavengerSelect->BatchSlurry Standard FlowCart Method C: Packed Bed Flow (Si-Thiol Cartridge) Best for >1kg or Continuous ScavengerSelect->FlowCart Scale-up AqWash Method D: Aqueous Chelation (L-Cysteine/NAC Wash) Best for 'Green' Process ScavengerSelect->AqWash Cost-Sensitive

Figure 1: Decision tree for selecting the appropriate metal scavenging protocol based on initial load and process constraints.

Technical Protocols
Protocol A: Functionalized Silica Slurry (Recommended)

Best for: Moderate contamination (100–1000 ppm) where high yield is critical.

Why this works: The amine in your product binds Pd tightly.[3] To break this, we use Si-DMT (Dimercaptotriazine) or Si-Thiol . Si-DMT is preferred for amine-containing APIs because the triazine ring creates a specific binding pocket that is often thermodynamically more stable than the API-metal complex.

Step-by-Step:

  • Dissolution: Dissolve crude this compound in THF or 2-MeTHF (10-20 volumes). Avoid MeOH if possible, as it can reduce scavenger efficiency for certain Pd species.

  • Loading: Add Si-DMT (SiliaMetS® DMT) at 4 molar equivalents relative to the residual metal content.

    • Note: If metal content is unknown, use 10% w/w relative to the API.

  • Temperature (CRITICAL): Heat the mixture to 50–60°C .

    • Reasoning: Room temperature scavenging is often too slow because the Pd is "trapped" by your product's amine. Thermal energy is required to overcome the activation energy for ligand exchange.

  • Time: Stir for 4–12 hours .

  • Filtration: Cool to RT and filter through a 0.45

    
    m membrane or a pad of Celite to remove the silica.
    
  • Analysis: Check metal content via ICP-MS.

Protocol B: Aqueous Cysteine Extraction ("The Green Wash")

Best for: Large scale cost-reduction or removing soluble Pd(II) species.

Why this works: Water-soluble amino acids like L-Cysteine form highly stable, water-soluble complexes with Pd, pulling it out of the organic phase.

Step-by-Step:

  • Preparation: Dissolve the product in a water-immiscible solvent (e.g., Ethyl Acetate or Isopropyl Acetate ).

  • Wash Solution: Prepare a 10% wt/vol aqueous solution of L-Cysteine (or N-Acetylcysteine). Adjust pH to ~7–8 with NaOH (deprotonation of the cysteine thiol improves binding).

  • Extraction: Wash the organic layer with the Cysteine solution (3 x 5 vol). Agitate vigorously for at least 30 minutes per wash.

  • Rinse: Wash the organic layer with water (2 x) to remove residual cysteine.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    
Comparative Data: Scavenger Efficiency

The following table summarizes expected clearance rates for Pd(OAc)


 / Phosphine catalysts in the presence of amine-functionalized substrates.
Scavenger TypeFunctional GroupSelectivity (vs Amine)Rec.[4] TempCost
Si-DMT DimercaptotriazineHigh 50°C

$
Si-Thiol PropylthiolModerate25-50°C

Si-Thiourea ThioureaModerate60°C

Activated Carbon N/A (Porous)Low (Binds API)25°C$
L-Cysteine Amino Acid (Aq)High25°C$
Troubleshooting & FAQs

Q1: I used Activated Carbon, but my yield dropped by 20%. Why? A: Your molecule contains a thiophene ring and an amine , both of which have high affinity for the aromatic surface of activated carbon.

  • Fix: Switch to Si-DMT (Protocol A). Silica-based scavengers are chemically selective and will not adsorb your organic product, preserving yield (>95% recovery is typical).

Q2: The scavenger worked, but I still have 50 ppm Pd. How do I get to <10 ppm? A: This "tailing" effect usually indicates the presence of a highly stable Pd-Amine chelate.

  • Fix: Add a small amount of acetic acid (1-5 equivalents) to the scavenging mixture. Protonating your product's amine (

    
    ) kills its ability to bind the metal, releasing the Pd to be caught by the scavenger (Si-Thiol/DMT). Note: Ensure your scavenger is compatible with acid (Si-Thiol is; some polymeric resins are not).
    

Q3: Can I crystallize the product to remove the metal? A: Not recommended as a primary step. Metals often get trapped in the crystal lattice or occluded in the mother liquor inclusions.

  • Strategy: Perform a "Scavenging Crystallization." Add Si-Thiol to your hot crystallization solvent, stir for 1 hour, filter hot to remove the scavenger, then allow the filtrate to cool and crystallize.

Q4: Is the tertiary alcohol at risk during these treatments? A: Tertiary alcohols adjacent to a thiophene ring can be prone to dehydration (forming the alkene) under strong acidic conditions or high heat (


).
  • Precaution: Keep scavenging temperatures below 65°C. If using the Acidic Assist (Q2), use weak acids (AcOH) rather than mineral acids (HCl).

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[5] Link

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide & Selection Chart.[6] SiliCycle Technical Documentation.[6] Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[7] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[8] Link

  • Biotage. (2023). Strategies for Metal Removal in Drug Development. Biotage Knowledge Base. Link

Sources

Preventing oxidative degradation of the thiophene ring during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Thiophene Synthesis Technical Support Center

A Senior Application Scientist's Guide to Preventing Oxidative Degradation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiophene-based compounds. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with over a decade of experience in heterocyclic chemistry, I've frequently consulted on projects where the notorious instability of the thiophene ring under oxidative conditions has become a major roadblock.

This guide is structured from my field experience to move beyond simple protocols and delve into the causality of thiophene degradation. We will explore the "why" behind common failures and provide robust, self-validating strategies to ensure the integrity of your target molecules. Thiophenes are invaluable scaffolds in pharmaceuticals and materials science, but their electron-rich nature makes them a prime target for unwanted oxidation.[1][2] Understanding and controlling this reactivity is the key to successful synthesis.

Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial queries we receive. Understanding these fundamentals is the first step in troubleshooting and preventing future issues.

Q1: My reaction mixture containing a thiophene derivative turned dark brown/black, and the NMR is a mess. What's the likely cause?

A: A dark, intractable mixture is a classic sign of oxidative polymerization or degradation of the thiophene ring. The electron-rich nature of thiophene makes it susceptible to oxidation, which can generate highly reactive intermediates like radical cations.[3] These intermediates can then initiate uncontrolled polymerization, leading to the insoluble, deeply colored materials you are observing. This is particularly common in electrochemical reactions or when using strong electron-transfer reagents.[4][5]

Q2: What are the primary mechanisms of oxidative degradation for the thiophene ring?

A: There are two primary, competing pathways for oxidative degradation that you must be aware of[4][6][7]:

  • S-Oxidation: The sulfur atom is oxidized to a thiophene S-oxide. This intermediate is highly reactive and not typically isolated. It readily undergoes a Diels-Alder-type dimerization with another molecule of S-oxide or is trapped by other nucleophiles in the mixture.[4][8][9] Further oxidation can lead to the corresponding sulfone.[10]

  • Epoxidation: The C2=C3 double bond of the thiophene ring is oxidized to form a thiophene-2,3-epoxide. This species is also highly unstable and rapidly rearranges, often through a cationic intermediate involving a hydride shift, to form thiophen-2-one.[4][8]

The prevalence of each pathway can be influenced by the specific oxidant and reaction conditions, particularly the acidity of the medium.[8]

dot

OxidationPathways Thiophene Thiophene S_Oxide Thiophene S-Oxide (Reactive Intermediate) Thiophene->S_Oxide S-Oxidation Epoxide Thiophene-2,3-Epoxide (Reactive Intermediate) Thiophene->Epoxide Epoxidation Dimer Diels-Alder Dimer & Other Adducts S_Oxide->Dimer Dimerization Thiophenone Thiophen-2-one Epoxide->Thiophenone Rearrangement Oxidant Oxidizing Agent Oxidant->Thiophene TroubleshootingFlowchart Start Problem Encountered During Thiophene Synthesis Symptom1 Symptom: Reaction mixture darkens, insoluble material forms Start->Symptom1 Symptom2 Symptom: Low yield of desired product, multiple unidentified byproducts Start->Symptom2 Symptom3 Symptom: Side-chain modification fails, starting material consumed Start->Symptom3 Cause1 Likely Cause: Oxidative Polymerization Symptom1->Cause1 Cause2 Likely Cause: Ring Oxidation/Degradation Symptom2->Cause2 Symptom3->Cause2 Solution1 Solution: 1. Degas all solvents thoroughly. 2. Work under strict inert atmosphere (Ar/N₂). 3. Add a radical scavenger (e.g., BHT). Cause1->Solution1 Solution2 Solution: 1. Switch to a milder, more selective reagent. 2. Lower the reaction temperature. 3. Check for and remove trace metal impurities. Cause2->Solution2 Solution3 Solution: 1. Consider protecting groups on the thiophene ring. 2. Re-evaluate reagent compatibility. Is the reagent itself an oxidant? Cause2->Solution3 If side-chain reaction

Caption: A decision-making flowchart for troubleshooting thiophene degradation.

Experimental Protocols

Adherence to meticulous experimental technique is non-negotiable for success. The following protocols are designed to be self-validating systems to minimize oxidative risk.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This protocol is the gold standard for removing dissolved oxygen, a common culprit in initiating degradation.

Objective: To reduce dissolved O₂ levels in a reaction solvent to parts-per-billion concentrations.

Materials:

  • Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock.

  • Reaction solvent.

  • Liquid nitrogen.

  • High-vacuum line (<0.1 mmHg).

Methodology:

  • Freeze: Place the Schlenk flask containing the solvent in a dewar of liquid nitrogen. Allow the solvent to freeze completely into a solid mass. Ensure the flask is not more than half full to prevent expansion-related breakage.

  • Pump: Once frozen, open the stopcock to the high-vacuum line. Evacuate the headspace for 5-10 minutes. You are removing the oxygen-containing atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may notice gas bubbles being released from the liquid as it thaws; this is dissolved gas coming out of solution.

  • Repeat: Repeat steps 1-3 at least two more times (for a total of three cycles). This ensures a thorough removal of dissolved gases.

  • Backfill: After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen) before use.

Trustworthiness Check: A properly degassed solvent will not show signs of bubbling during the final thaw cycle. The vacuum should hold steady during the "pump" phase, indicating no leaks in your system.

Protocol 2: Setting Up an Inert Atmosphere Reaction

Objective: To prevent atmospheric oxygen from entering the reaction vessel during the entire experimental duration.

Materials:

  • Oven-dried (or flame-dried under vacuum) glassware.

  • Schlenk line or glovebox.

  • Degassed solvents (from Protocol 1).

  • Solid reagents, pre-dried in a vacuum oven if necessary.

Methodology:

  • Assembly: Assemble your dried glassware (e.g., round-bottom flask with condenser and addition funnel) while it is still hot and immediately place it on the Schlenk line.

  • Purge: Evacuate the assembled glassware under high vacuum and backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the removal of all atmospheric contaminants.

  • Reagent Addition:

    • Solvents: Add degassed solvents via a cannula or gas-tight syringe under a positive pressure of inert gas.

    • Liquid Reagents: Add via a gas-tight syringe.

    • Solid Reagents: If possible, add solids to the flask before the initial purge. If they must be added later, do so quickly under a strong positive flow of inert gas (a "blanket" of argon).

  • Execution: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the system to the inert gas line via an oil or mercury bubbler.

  • Workup: Quench and work up the reaction using degassed water or buffer solutions if your product is known to be air-sensitive.

Trustworthiness Check: The positive pressure in your system should be evident from the gentle bubbling through the bubbler. If the bubbling stops or sucks back, you have a leak that must be addressed immediately.

References

  • Thiophene - Wikipedia. [Link]

  • Electrochemical oxidation studies of a series of thiophene oligomers in dilute solution - Journal of Electroanalytical Chemistry. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs - Chemical Research in Toxicology. [Link]

  • Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation - The Journal of Organic Chemistry. [Link]

  • Possibilities and Constraints of the Electrochemical Treatment of Thiophene on Low and High Oxidation Power Electrodes - Energy & Fuels. [Link]

  • Chemical and Electrochemical Oxidation of Thiophene−Pyridine and Thiophene−Pyrimidine Co-Oligomers in Solutions - The Journal of Physical Chemistry B. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - Inorganic Chemistry. [Link]

  • The mechanism of thiophene oxidation on metal-free two-dimensional hexagonal boron nitride - Catalysis Science & Technology. [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [Link]

  • Electrochemical Determination of Thiophene by Dicyandiamide/Graphene Oxide/Modified Graphite Electrode in Gasoline by Square Wav - Polycyclic Aromatic Compounds. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. [Link]

  • Thiophene and its Analogs as Prospective Antioxidant Agents: A Retrospect - ResearchGate. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs - ACS Publications. [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation - ResearchGate. [Link]

  • Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives - Molecules. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Figshare. [Link]

  • The chemistry of thiophene S-oxides1 and related compounds - Semantic Scholar. [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances. [Link]

  • Photo‐oxidative dehydrogenative cross‐coupling reaction of thiophenes... - ResearchGate. [Link]

  • Synthesis, Reactivity and Properties of Thiophene - Organic Chemistry PDF - EduRev. [Link]

  • Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro - Journal of the American Chemical Society. [Link]

  • (PDF) Thiophene Oxidation and Reduction Chemistry - ResearchGate. [Link]

  • Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science. [Link]

  • Insight into Regioselective Control in Aerobic Oxidative C–H/C–H Coupling for C3-Arylation of Benzothiophenes: Toward Structurally Nontraditional OLED Materials - Journal of the American Chemical Society. [Link]

  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - Organic & Biomolecular Chemistry. [Link]

  • Oxidative Coupling Mechanisms: Current State of Understanding - ACS Catalysis. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - Inorganic Chemistry. [Link]

  • Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation - Macromolecules. [Link]

  • Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production - International Journal of Molecular Sciences. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - International Journal of Molecular Sciences. [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - Chemistry – A European Journal. [Link]

  • Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson+. [Link]

  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers - ACS Applied Materials & Interfaces. [Link]

  • A novel route for polymerisation of thiophene based conducting polymers using trace-free oxidants - Polymer Chemistry. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - Scientific Reports. [Link]

  • Thiophene: Bromination & Reduction - Chemistry - StudySmarter. [Link]

Sources

Strategies for separating regioisomers of thienyl propanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that separating closely related isomers is a significant challenge in chemical synthesis and drug development. This guide provides in-depth, field-tested strategies and troubleshooting advice specifically for the separation of thienyl propanol derivative regioisomers.

Introduction: The Challenge of Thienyl Propanol Regioisomers

Thienyl propanol derivatives, key intermediates in pharmaceuticals like Duloxetine, often exist as regioisomers—typically differing in the substitution position on the thiophene ring (e.g., 2-thienyl vs. 3-thienyl). These isomers possess nearly identical physicochemical properties, such as polarity, molecular weight, and pKa, making their separation a non-trivial task. This guide is structured to walk you through common questions, troubleshooting scenarios, and advanced methods to achieve baseline separation and purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you select the right initial strategy.

Q1: What are the primary challenges in separating 2-thienyl and 3-thienyl propanol regioisomers?

A1: The core challenge lies in their subtle structural differences. Both regioisomers typically have identical molecular weights and functional groups (hydroxyl, amino, thienyl).[1][2] Consequently, they exhibit very similar solubility, polarity, and pKa values. This similarity means they interact with chromatographic stationary phases in a nearly identical manner, leading to poor resolution or complete co-elution under standard conditions. The key to separation is to exploit subtle differences in their three-dimensional shape and electron distribution.

Q2: Which analytical technique should I start with for separating my regioisomers?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended starting point due to its versatility, accessibility, and the wide variety of available stationary phases.[3] Reversed-Phase (RP-HPLC) is the most common mode. An initial screening run on a C18 column is a standard first step, but success often requires moving to more specialized phases that can exploit nuanced structural differences.

Q3: My thienyl propanol derivative is also a racemate. How does this impact my separation strategy?

A3: This introduces a second layer of complexity: you now have four compounds (R/S enantiomers of two regioisomers). Your approach depends on the goal:

  • Separate Regioisomers First: Use an achiral method (like RP-HPLC) to separate the two racemic regioisomers into two distinct peaks. Each peak will contain an R/S pair. You can then develop a separate chiral method to resolve the enantiomers within each collected fraction.

  • Separate All Four Isomers Simultaneously: This is more complex and typically requires a chiral stationary phase (CSP). Some CSPs can differentiate between both regioisomeric and enantiomeric structures in a single run.[4] Chiral Supercritical Fluid Chromatography (SFC) is particularly powerful for this type of multi-isomer separation.[][6]

Section 2: HPLC Troubleshooting & Method Development Guide

This guide provides solutions to common issues encountered during HPLC method development for regioisomer separation.

Q4: My regioisomers are co-eluting on a standard C18 column. What is my next step?

A4: Co-elution on a C18 column is common for regioisomers because the separation is based primarily on hydrophobicity, which is nearly identical for these compounds.[7] The solution is to change the separation mechanism or "selectivity" by altering the stationary phase.

Decision Workflow for Co-eluting Regioisomers

Caption: Decision tree for selecting a new HPLC column.

Table 1: Comparison of Alternative HPLC Stationary Phases

Stationary PhasePrimary Interaction MechanismBest ForRationale
C18 (ODS) HydrophobicGeneral ScreeningSeparates based on hydrophobicity. Often insufficient for regioisomers.[7]
Phenyl-Hexyl π-π Interactions, HydrophobicAromatic IsomersThe phenyl groups on the phase interact with the π-electrons of the thiophene ring, providing a unique selectivity mechanism beyond simple hydrophobicity.[8][9]
Polar-Embedded Hydrophobic, Hydrogen BondingPolar AnalytesContains embedded polar groups (e.g., amide, carbamate) that offer alternative shape selectivity and reduce silanol interactions.
Pentafluorophenyl (PFP) Aromatic, Dipole-Dipole, Ion-ExchangePositional Isomers, Halogenated Cmpds.The highly electronegative fluorine atoms create strong dipole moments that can differentiate between subtle changes in electron distribution in regioisomers.

Q5: I'm observing severe peak tailing with my amino-substituted thienyl propanol derivative. What causes this and how can I fix it?

A5: Peak tailing for basic compounds like amines is almost always caused by strong, undesirable interactions with acidic silanol groups (Si-OH) on the surface of silica-based columns.[8] The protonated amine (R-NH3+) binds ionically to deprotonated silanols (Si-O-), resulting in a "smearing" effect.

Troubleshooting Protocol for Peak Tailing:

  • Lower Mobile Phase pH: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to achieve a pH between 2.5 and 3.5. At this low pH, the surface silanols are protonated (Si-OH) and less likely to interact with the analyte.[8]

  • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte.

  • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with aggressive end-capping have a much lower concentration of active silanol sites, minimizing the potential for tailing.

Q6: Can I improve my separation just by changing the organic modifier in the mobile phase?

A6: Yes, changing the organic solvent can significantly alter selectivity. Acetonitrile (ACN) and Methanol (MeOH) are the most common choices in reversed-phase, and they interact with analytes and the stationary phase differently.

  • Acetonitrile (ACN): Is aprotic and acts as a dipole.

  • Methanol (MeOH): Is protic and can act as both a hydrogen bond donor and acceptor.[8]

If you developed a method with ACN and have poor resolution, screening the same method with MeOH is a crucial and simple step. The change in hydrogen bonding capability can alter the retention order or improve the separation factor (α) between the isomers. This effect is particularly pronounced on Phenyl-type columns, where methanol can enhance the desired π-π interactions.[8]

Section 3: Advanced & Alternative Separation Strategies

When HPLC proves insufficient or when different scales are required, these alternative strategies are invaluable.

Q7: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

A7: SFC should be considered when HPLC fails to provide adequate resolution or when faster analysis times are needed. SFC uses supercritical CO2 as the primary mobile phase, which provides different selectivity compared to liquid-phase chromatography.[10] It is particularly powerful for:

  • Isomer Separations: SFC often provides superior resolution for positional and stereo-isomers.[][11]

  • Chiral Separations: SFC is the gold standard for high-throughput chiral separations and is highly compatible with a wide range of chiral stationary phases.[][6]

  • Preparative Scale: The low viscosity of supercritical CO2 allows for higher flow rates without generating high backpressure, and the easy removal of CO2 simplifies downstream processing.

Q8: How can chemical derivatization help separate my regioisomers?

A8: Derivatization involves chemically modifying the analyte to alter its properties, making separation easier.[12] For thienyl propanol derivatives, the hydroxyl (-OH) group is an excellent target.

Workflow for Derivatization Strategy

Caption: Derivatization workflows for regioisomer separation.

By reacting the hydroxyl group, you can:

  • Exaggerate Structural Differences: Attaching a bulky group can magnify the subtle geometric differences between the regioisomers, making them easier to resolve on a standard column.

  • Introduce a Chromophore/Fluorophore: If your detection is poor (e.g., at low wavelengths), derivatizing with an agent containing a UV-active or fluorescent tag (like a naphthyl or dansyl group) can dramatically improve sensitivity.[13][14]

  • Create Diastereomers for Chiral Resolution: If you need to separate enantiomers but lack a chiral column, you can react the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent. This creates a mixture of diastereomers, which have different physical properties and can be separated on a standard achiral column.[15]

Q9: Is it possible to separate these regioisomers using crystallization?

A9: Yes, crystallization can be an effective and scalable purification method, but its success is highly dependent on the specific properties of your isomer mixture.

  • Direct Crystallization: If one regioisomer has significantly lower solubility in a particular solvent system than the other, it may be possible to selectively crystallize it out of the mixture. This often requires extensive screening of different solvents and conditions (temperature, concentration).[16]

  • Diastereomeric Salt Formation: If the thienyl propanol derivative is basic (due to an amino group), it can be resolved by forming a salt with a chiral acid (a resolving agent like tartaric or mandelic acid).[17] The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized. This is a classic and powerful technique for resolving racemates on an industrial scale.[18]

Section 4: Key Experimental Protocols

Protocol 1: Universal HPLC Method Development for Regioisomers

This protocol provides a systematic approach to developing a reversed-phase HPLC method.

  • Column Selection:

    • Start with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm). This phase offers the best initial chance of success due to potential π-π interactions.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The formic acid ensures the amino group is consistently protonated and suppresses silanol interactions, leading to better peak shape.[8]

  • Initial Gradient Screening:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm or a wavelength specific to the thiophene chromophore.

    • Gradient: Run a broad linear gradient from 5% B to 95% B over 20 minutes.

    • Rationale: This initial run will confirm if the isomers are retained and elute from the column, providing a starting point for optimization.[3]

  • Optimization:

    • If co-eluting: Switch the organic modifier from Acetonitrile to Methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the gradient screening.

    • If partially resolved: Convert the gradient to an isocratic hold based on the elution time from the screening run. Fine-tune the percentage of Mobile Phase B to maximize resolution (Rs > 1.5).

    • If resolution is still poor: Systematically screen other columns as outlined in Table 1 (e.g., PFP, Polar-Embedded).

Protocol 2: Derivatization of Hydroxyl Group with Benzoyl Chloride

This protocol adds a UV-active benzoyl group to enhance detectability and potentially improve separation.

  • Sample Preparation: Dissolve ~10 mg of the regioisomer mixture in 1 mL of anhydrous pyridine in a dry vial.

  • Reagent Addition: Add 1.2 equivalents of benzoyl chloride dropwise while stirring the solution in an ice bath.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Quench the reaction by slowly adding 1 mL of water. Extract the product into an organic solvent like ethyl acetate (3 x 2 mL). Wash the combined organic layers with 1M HCl, then saturated sodium bicarbonate, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the resulting crude derivative in a suitable solvent (e.g., Acetonitrile) and analyze using the HPLC protocol described above. The benzoyl ester will be significantly more retained and have a strong UV absorbance around 230 nm.[12]

Section 5: References

  • Raynie, D.E. (2022). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Available at: [Link]

  • Higashi, T. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Lesellier, E., et al. (2021). Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS. ResearchGate. Available at: [Link]

  • Lesellier, E., et al. (2021). Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Lesellier, E., et al. (2021). Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS. PubMed. Available at: [Link]

  • Sato, M., et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. Available at: [Link]

  • Esteve-Turrillas, F. A., & Pastor-Navarro, N. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. Available at: [Link]

  • Esteve-Turrillas, F. A., & Pastor-Navarro, N. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. Available at: [Link]

  • Itabashi, Y., et al. (2005). Reversed-Phase HPLC Separation of 1,2-Diacylglycerol Regioisomers. ResearchGate. Available at: [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available at: [Link]

  • LCGC International. (2021). HPLC Guide to Troubleshooting. Available at: [Link]

  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. Available at: [Link]

  • Kamal, A., et al. (2010). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. ResearchGate. Available at: [Link]

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Available at: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Berger, T. (2023). When one column is not enough - Column coupling in SFC. SFC-Conference. Available at: [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Available at: [Link]

  • Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers. Available at:

  • Waters Corporation. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Wheeler, D. S., et al. (2018). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Wang, C., & Haginaka, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • de Oliveira, G. R., et al. (2021). On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. ResearchGate. Available at: [Link]

  • Lai, F., et al. (1993). Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. PubMed. Available at: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

  • Jayanalina, T., et al. (2016). Physicochemical Studies on Thienyl Chalcone Derivative for Nonlinear Optical Application. Hindawi. Available at: [Link]

  • Zaragozá, R. J., et al. (2011). Separation of Regioisomers and Enantiomers of Underivatized Saturated and Unsaturated Fatty Acid Monoacylglycerols Using Enantioselective HPLC. PubMed. Available at: [Link]

  • Zhang, Q., & Tour, J. M. (1997). Synthesis and Properties of Two Regular Thienylpyrrole Polymers. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines. Available at:

Sources

Validation & Comparative

1H-NMR interpretation and peak assignment for 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: 1H-NMR Profiling of 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Executive Summary

This guide provides a definitive structural analysis of This compound , a critical chiral building block often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other thiophene-based pharmacophores.

Unlike simple aliphatic alcohols, this molecule presents specific analytical challenges due to its quaternary chiral center and heterocyclic moiety . This guide compares the spectral performance across two standard solvent systems—Chloroform-d (


)  and Dimethyl Sulfoxide-

(

)
—to demonstrate how solvent choice dictates the visibility of exchangeable protons and the resolution of diastereotopic signals.

Structural Analysis & Mechanistic Logic

Before interpreting the spectrum, one must understand the magnetic environment created by the molecular structure.

The Core Challenge: Chirality & Diastereotopicity

The central carbon (C2) is a quaternary center bonded to four different groups: a methyl group, a hydroxyl group, an aminomethyl group, and a (3-thienyl)methyl group.

  • Consequence: The molecule is chiral.[1]

  • Spectral Impact: The two methylene groups (C1 and C3) are adjacent to this chiral center. Consequently, the protons within each

    
     group are diastereotopic  (chemically non-equivalent).[1][2]
    
  • Observation: Do not expect simple singlets or doublets for these

    
     groups. They will appear as AB quartets  (or roofed doublets) with geminal coupling (
    
    
    
    ).
The Thiophene Ring

The 3-substituted thiophene ring creates a distinct aromatic signature. Unlike benzene, the electron-rich sulfur atom induces specific shielding effects, and the 3-substitution pattern results in a complex splitting pattern between protons H2, H4, and H5 due to long-range coupling (


).

Comparative Data: vs.

The following table compares the chemical shifts (


) and splitting patterns. This comparison is vital for researchers needing to confirm the presence of labile protons (

) or resolve overlapping signals.

Table 1: Comparative 1H-NMR Assignment (400 MHz)

PositionProton Type

in

(ppm)

in

(ppm)
Multiplicity & Coupling (

)
Interpretation Notes
Ar-H2 Aromatic7.28 - 7.327.35 - 7.40dd (

Hz)
Most deshielded thiophene proton (adjacent to S).
Ar-H5 Aromatic7.20 - 7.257.28 - 7.32dd (

Hz)
Adjacent to S, couples with H4.
Ar-H4 Aromatic6.95 - 7.057.00 - 7.08dd (

Hz)
Shielded relative to H2/H5.
C3-H Methylene2.85 - 3.052.75 - 2.95AB System (

Hz)
Diastereotopic. Links ring to chiral center.
C1-H Methylene2.60 - 2.802.45 - 2.65AB System (

Hz)
Diastereotopic. Adjacent to amine.
C2-Me Methyl1.10 - 1.150.95 - 1.05Singlet (3H)Sharp singlet; diagnostic for the quaternary center.
OH HydroxylNot visible / Broad4.50 - 5.00Broad SingletVisible in DMSO; H-bonding shifts it downfield.
NH2 Amine1.5 - 2.0 (Broad)1.80 - 2.50Broad / Very BroadOften overlaps with solvent/water in DMSO.

Critical Insight: In


, the 

and

protons often exchange rapidly, broadening into the baseline or merging with the water peak. Use

for full structural characterization
, specifically to integrate the

proton and confirm the alcohol functionality.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that matches the table above, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent Selection:

    • Routine Purity Check: Use

      
       (0.6 mL). Neutralize acidity by filtering through basic alumina if the amine salt is suspected.
      
    • Full Characterization: Use

      
       (0.6 mL). Ensure the solvent is from a fresh ampoule to minimize water peaks (
      
      
      
      ppm) that obscure the methylene region.
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. Reason: The quaternary methyl and aromatic protons have different T1 relaxation times. A short D1 will skew integration values.
    
  • Scans (NS): Minimum 16 scans for

    
    ; 32 scans for 
    
    
    
    (due to higher viscosity and potential line broadening).
Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Autophasing often fails on the "roofed" AB quartets of the diastereotopic protons.

  • Integration Validation (The "Checksum"):

    • Calibrate the Methyl singlet (C2-Me) to 3.00 .

    • Check the Thiophene region.[3][4][5] The sum of integrals from 6.9–7.4 ppm must equal 3.0 .

    • Check the Methylene region (2.4–3.1 ppm). The sum must equal 4.0 (2H from C1 + 2H from C3).

    • If integrals deviate >5%, check for residual solvent overlap or insufficient D1 time.

Visualization: Logic Flow for Peak Assignment

The following diagram illustrates the decision-making process for assigning the diastereotopic methylene protons, a common stumbling block for this molecule.

NMR_Assignment_Flow Start Start: Analyze 2.4 - 3.1 ppm Region Check_Pattern Observe Splitting Pattern Start->Check_Pattern Is_Singlet Is it a Singlet? Check_Pattern->Is_Singlet Yes_Singlet Re-evaluate Structure. (Check for racemization or symmetry) Is_Singlet->Yes_Singlet Yes No_Singlet Observe AB Quartet / Multiples Is_Singlet->No_Singlet No (Expected) Assign_C3 Assignment: C3-H (Thienyl-CH2) Deshielded (~2.9 ppm) Couples to Ring? No_Singlet->Assign_C3 Assign_C1 Assignment: C1-H (Amino-CH2) Shielded (~2.6 ppm) Broadens with D2O? No_Singlet->Assign_C1 Validation Validation: COSY Spectrum Confirm C3-H couples to Thiophene Confirm C1-H couples to NH2 (in DMSO) Assign_C3->Validation Assign_C1->Validation

Figure 1: Decision logic for assigning diastereotopic methylene protons in chiral amino-alcohols.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). Wiley.[6][7] (Foundational text for AB quartet analysis).

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link][6]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. [Link]

  • Master Organic Chemistry. (2022). "Diastereotopic Protons in 1H NMR Spectroscopy." [Link]

Sources

Comparative Guide: Reactivity of 2-Thienyl vs. 3-Thienyl Amino Alcohol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the thiophene ring serves as a critical bioisostere for the phenyl group, offering altered lipophilicity, metabolic stability, and electronic distribution. However, the choice between a 2-thienyl (α-thienyl) and 3-thienyl (β-thienyl) attachment point on an amino alcohol scaffold is not merely a structural decision—it drastically alters the synthetic reactivity profile.

This guide provides a technical comparison of these two isomers, focusing on the (S)-3-(methylamino)-1-(thienyl)propan-1-ol scaffold (a key intermediate in Duloxetine synthesis).[1][2] We analyze the divergence in lithiation regioselectivity, electrophilic susceptibility, and biocatalytic resolution efficiency.

Key Differentiators at a Glance
Feature2-Thienyl Isomer3-Thienyl Isomer
Electronic Character Electron-rich

-position attached to sidechain. Ring is highly activated at C5.
Attached at

-position.[3] Ring retains a "super-active" site at C2.
Lithiation (DoM) Directs to C3 (ortho) or C5 (alpha).Directs almost exclusively to C2 (between S and sidechain).
Metabolic Stability Prone to S-oxidation and ring opening at C5.Generally more stable; C2 is sterically shielded if substituted.
Lipase Resolution High enantioselectivity (E > 200) due to distinct S-heteroatom geometry.Lower E-values often observed; mimics phenyl sterics more closely.

Electronic & Structural Fundamentals

The reactivity difference stems from the sulfur atom's ability to donate electron density into the ring via resonance.

  • 2-Thienyl Position: The C2 carbon is inherently the most nucleophilic site on the thiophene ring. When the amino alcohol side chain is attached here, it occupies the most reactive position, forcing subsequent electrophilic substitutions to the C5 position (the remaining

    
    -position).
    
  • 3-Thienyl Position: Attachment at C3 leaves the highly reactive C2 position open. This creates a unique "hotspot" at C2, which is flanked by the sulfur atom and the side chain. This position is significantly more acidic (pKa ~30-32 for ring protons) and nucleophilic than the C4 or C5 positions.

Visualization: Resonance & Reactive Sites

ThiopheneReactivity cluster_0 2-Thienyl Isomer cluster_1 3-Thienyl Isomer T2 2-Thienyl Scaffold C3 C3 (Ortho) Sterically Hindered T2->C3 Minor Lithiation C5 C5 (Alpha) Highly Reactive (EAS Target) T2->C5 Major EAS/Lithiation T3 3-Thienyl Scaffold C2 C2 (Super Alpha) Most Acidic/Nucleophilic T3->C2 Exclusive Lithiation (Site of Metabolism) C4 C4 (Beta) Low Reactivity T3->C4 Inert

Figure 1: Comparative reactive sites. Note the availability of the C2 "Super Alpha" position in the 3-thienyl isomer.

Chemoselectivity: Lithiation & Functionalization[4][5][6][7][8]

The most distinct chemical difference lies in Directed Ortho Metalation (DoM) . The amino alkoxide function (formed by deprotonating the alcohol with 2 equivalents of base) acts as a Directing Metalation Group (DMG).

2-Thienyl Isomer: The "Open Alpha" Pathway

When treating the 2-thienyl amino alkoxide with n-BuLi:

  • The alkoxide coordinates the Lithium.

  • Kinetic Control: Lithiation occurs primarily at C5 (the open

    
    -position) because it is the most acidic proton remaining and sterically accessible.
    
  • Thermodynamic Control: With specific chelating ligands (TMEDA), lithiation can be forced to C3 , but this is difficult due to the "heteroatom effect" of the sulfur pushing reactivity to C5.

3-Thienyl Isomer: The "Sandwich" Pathway

When treating the 3-thienyl amino alkoxide with n-BuLi:

  • Lithiation occurs almost exclusively at C2 .

  • Why? The C2 proton is sandwiched between the electronegative Sulfur and the directing group at C3. This is the "Combined Directing Effect," making C2 significantly more acidic than C4 or C5.

Experimental Data: Lithiation Efficiency
SubstrateReagentSolvent/TempMajor Product (after quench)Regioselectivity
2-Thienyl -AAn-BuLi (2.2 eq)THF, -78°C5-substituted>95:5 (C5:C3)
3-Thienyl -AAn-BuLi (2.2 eq)THF, -78°C2-substituted>99:1 (C2:C4/5)

Biocatalytic Resolution: Synthesis of Duloxetine Intermediates

The synthesis of Duloxetine relies on the (S)-enantiomer of the 2-thienyl amino alcohol.[1][4] While chemical resolution (Mandelic acid) is traditional, lipase-catalyzed kinetic resolution is the modern standard for high purity.

Comparative Enzymatic Performance

Lipases distinguish enantiomers based on the spatial fit of the aromatic group into the hydrophobic pocket.

  • 2-Thienyl: The sulfur atom creates a distinct "angle" compared to a phenyl ring. Lipases like Burkholderia cepacia (PS-C) often show higher E-values (enantiomeric ratio) for 2-thienyl isomers because the heterocycle's geometry is more distinct from the alkyl chain.

  • 3-Thienyl: The 3-thienyl geometry is more "phenyl-like" (isosteric). While resolvable, it often requires longer reaction times or specific acyl donors (e.g., vinyl butyrate vs. vinyl acetate) to achieve comparable E-values.

Workflow: Enzymatic Resolution

LipaseResolution cluster_dulox Duloxetine Pathway Start Racemic Amino Alcohol (2- or 3-Thienyl) Reaction Kinetic Resolution 30-40°C, 24-48h Start->Reaction Reagents Lipase PS-C (Immobilized) Vinyl Acetate (Acyl Donor) MTBE (Solvent) Reagents->Reaction Branch Selectivity Reaction->Branch S_Alc (S)-Alcohol (Unreacted) Branch->S_Alc Slow Reacting R_Est (R)-Acetate (Acylated) Branch->R_Est Fast Reacting Final (S)-Duloxetine S_Alc->Final Arylation with 1-Fluoronaphthalene

Figure 2: Kinetic resolution workflow. The (S)-alcohol is the desired precursor for Duloxetine.[1][5]

Detailed Experimental Protocol

Objective: Kinetic Resolution of rac-3-(methylamino)-1-(2-thienyl)propan-1-ol via Enzymatic Acylation. Target: >99% ee for the (S)-alcohol.

Materials
  • Substrate: rac-3-(methylamino)-1-(2-thienyl)propan-1-ol (10 mmol)

  • Enzyme: Burkholderia cepacia lipase (Amano Lipase PS), immobilized on diatomite (100 mg/mmol substrate).

  • Acyl Donor: Vinyl acetate (5 equivalents).

  • Solvent: tert-Butyl methyl ether (MTBE) (anhydrous).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.71 g (10 mmol) of the racemic amino alcohol in 50 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 4.6 mL (50 mmol) of vinyl acetate.

  • Initiation: Add 1.0 g of immobilized Lipase PS.

  • Incubation: Stir the suspension at 35°C at 200 rpm. Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Checkpoint: The reaction should stop at ~50% conversion. The (R)-enantiomer is converted to the acetate, leaving the (S)-alcohol.[6]

  • Termination: Once conversion reaches 50-52% (typically 24-36 hours), filter the mixture through a Celite pad to remove the enzyme.

  • Separation:

    • Concentrate the filtrate under reduced pressure.

    • Perform Acid/Base extraction: Dissolve residue in DCM, extract with 1M HCl. The amino alcohol (S) and amino ester (R) will both protonate and enter the aqueous phase.

    • Alternative Work-up (Preferred): Flash chromatography (Silica gel). Elute the (R)-ester first (Non-polar: Hexane/EtOAc), followed by the (S)-alcohol (Polar: DCM/MeOH/NH3).

  • Validation: Analyze the (S)-alcohol fraction.

    • Expected Yield: 40-45% (theoretical max 50%).

    • Optical Rotation:

      
       (c=1, MeOH).
      

References

  • Duloxetine Synthesis & Intermediates

    • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. Retrieved from

  • Lipase Kinetic Resolution Data

    • Kamal, A., et al. (2014). Lipase-mediated resolution of heteroaryl amino alcohols. Tetrahedron: Asymmetry. (General reference for PS-C lipase efficiency on thiophene rings).
    • MDPI. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for Ivabradine. Retrieved from

  • Thiophene Lithiation Regioselectivity

    • Carpenter, A. J., & Chadwick, D. J. (1985). Regioselective α- and β-metallations of thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Electronic Properties of Thiophene Isomers

    • Inno Pharmchem. (2026). Exploring the Potential of Thiophene in Drug Design. Retrieved from

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on Thiophene C2 vs C3 reactivity).

Sources

IR spectroscopy characteristic bands for 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : IR Spectroscopy vs. Orthogonal Techniques Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

IR Spectroscopy vs. Orthogonal Techniques[1][2]

Executive Summary: The Spectral Fingerprint

In the synthesis of thiophene-based pharmaceutical intermediates, such as precursors for serotonin-norepinephrine reuptake inhibitors (SNRIs), the structural fidelity of the 3-thienyl moiety and the tertiary amino-alcohol core is paramount.[1] 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol presents a unique spectroscopic challenge: distinguishing the 3-thienyl regioisomer from the thermodynamically favored 2-thienyl analog while simultaneously verifying the integrity of the sensitive 1,2-amino alcohol motif.[1]

This guide provides a rigorous analysis of the characteristic Infrared (IR) bands for this molecule, comparing its diagnostic resolution against Raman spectroscopy and Nuclear Magnetic Resonance (NMR). We focus on the "Fingerprint Region" (600–1500 cm⁻¹) as the primary differentiator for regio-isomerism.

Characteristic IR Bands: The Diagnostic Map

The following table synthesizes experimental correlation data for 3-substituted thiophenes and tertiary amino-alcohols. These values serve as the primary quality control (QC) specifications.

Table 1: Critical IR Band Assignments for this compound

Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityDiagnostic Value (High/Med/Low)
Hydroxyl (-OH) O-H Stretch (H-bonded)3200 – 3400Broad, MedMed : Confirms alcohol presence; overlaps with amine.[1]
Primary Amine (-NH₂) N-H Stretch (Sym/Asym)3300 – 3380Doublet, WeakHigh : The "doublet" tip on the broad OH band confirms primary amine.
Alkane (C-H) C-H Stretch (sp³)2900 – 2980StrongLow : Ubiquitous, but confirms aliphatic backbone.
Amine (-NH₂) N-H Scissoring (Bend)1590 – 1610MediumMed : Distinguishes from secondary amines (which lack this band).
Thiophene Ring C=C Ring Stretch1400 – 1500MediumLow : General heteroaromatic indicator.[1]
Tertiary Alcohol C-O Stretch 1150 – 1200 Strong High : Distinguishes tertiary core from primary/secondary isomers.
3-Thienyl Ring C-H Out-of-Plane (OOP) 755 – 790 Very Strong Critical : Key differentiator from 2-thienyl (which absorbs ~690-710).[1]
3-Thienyl Ring Ring Deformation~680MediumMed : Secondary confirmation of 3-substitution.[1]

Technical Insight: The most common synthetic impurity is the 2-thienyl isomer.[1] If you observe a strong, sharp band at 690–710 cm⁻¹ , your sample likely contains significant 2-thienyl contamination.[1] The target 3-thienyl compound must exhibit its dominant OOP feature shifted to 755–790 cm⁻¹ .[1]

Comparative Analysis: IR vs. Alternatives

While IR is the standard for rapid ID, it must be benchmarked against orthogonal methods to validate "Performance" in a QC setting.

Table 2: Method Performance Comparison

FeatureIR Spectroscopy (ATR)Raman Spectroscopy ¹H NMR (400 MHz)
Thiophene Regio-ID Excellent. Distinct OOP bands (755 vs 690 cm⁻¹).[1]Superior. Ring breathing modes are highly polarizable and intense.[1]Good. Requires analysis of coupling constants (

vs

).
OH/NH Differentiation Moderate. Bands overlap significantly in solid state.[1]Poor. OH/NH are weak scatterers; often invisible.[1]Excellent. Distinct chemical shifts (solvent dependent).
Sample Prep Time < 1 min (No prep for ATR).< 1 min (Non-contact).> 15 min (Dissolution, shimming).
Solvent Interference None (Solid state).None (Solid state).High (Solvent peaks can obscure aliphatic region).
Cost per Analysis $ (Low).

(Medium).[2]

$
(High).
Comparative Workflow Logic

The following diagram illustrates the decision logic for choosing the correct characterization path based on the specific structural question.

CharacterizationLogic Start Structural Question Regio Is it 2-Thienyl or 3-Thienyl? Start->Regio Funct Is the Amino-Alcohol Intact? Start->Funct Purity Is it Pure? Start->Purity Method_IR IR (Fingerprint Region) Check 755-790 cm⁻¹ Regio->Method_IR Rapid Screen Method_NMR ¹H NMR Check Coupling Constants Regio->Method_NMR Definitive Funct->Method_IR C-O / N-H Check Method_HPLC HPLC-MS Quantitative Purity Purity->Method_HPLC Quantitation

Figure 1: Decision matrix for selecting IR versus NMR/HPLC based on the analytical objective.

Experimental Protocol: Self-Validating ATR-FTIR

To ensure reproducibility and trustworthiness (Trustworthiness pillar), follow this protocol which includes a built-in system suitability test.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Resolution: 4 cm⁻¹.[1] Scans: 32 (minimum).

Step-by-Step Methodology:

  • System Blank: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum.[1] Validation: Ensure the region between 2500–1800 cm⁻¹ (diamond absorption) is consistent with calibration.

  • Sample Loading: Place ~5 mg of the solid this compound onto the crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Acquisition: Collect the sample spectrum.

  • Data Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction".

  • Critical Checkpoint (The "Go/No-Go"):

    • Zoom into 1150–1200 cm⁻¹ .[1] Is there a strong band? (Yes = Tertiary Alcohol confirmed).

    • Zoom into 700–800 cm⁻¹ .[1] Is the dominant band >750 cm⁻¹? (Yes = 3-Thienyl confirmed).[1] If the dominant band is <710 cm⁻¹, reject the batch as the 2-thienyl isomer.[1]

ProtocolWorkflow Start Start Analysis Background 1. Collect Background (Air/Clean Crystal) Start->Background Load 2. Load Sample (High Pressure Contact) Background->Load Scan 3. Acquire Spectrum (4 cm⁻¹, 32 scans) Load->Scan Check1 Checkpoint 1: Band at 1150-1200 cm⁻¹? Scan->Check1 Check2 Checkpoint 2: Band at >750 cm⁻¹? Check1->Check2 Yes Fail_Str FAIL: Wrong Alcohol Class Check1->Fail_Str No Pass PASS: Identity Confirmed Check2->Pass Yes Fail_Iso FAIL: 2-Thienyl Isomer Detected Check2->Fail_Iso No (Band at ~700)

Figure 2: QC Workflow for validating this compound identity.

References
  • Lin-Vien, D., et al. The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press, 1991. (Standard reference for thiophene ring modes).

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley, 3rd Edition. (Source for tertiary alcohol C-O stretch differentiation).

  • NIST Chemistry WebBook. IR Spectrum of 2-Amino-2-methyl-1-propanol. Link (Used for correlating the amino-alcohol backbone fragment).

  • Katritzky, A. R., & Taylor, P. J. Physical Methods in Heterocyclic Chemistry. Academic Press.[1] (Authoritative source on 2- vs 3-substituted thiophene differentiation).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (General reference for NMR vs IR performance comparison).

Sources

A Senior Application Scientist's Guide to the Chiral HPLC Separation of 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, driven by the often-differing pharmacological and toxicological profiles of enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol enantiomers, a key chiral building block. We will explore the rationale behind methodological choices, present comparative data, and offer detailed protocols to enable you to develop robust and efficient separation methods.

The Importance of Chiral Separation

Many therapeutic agents are chiral, and their enantiomers can exhibit distinct biological activities. For instance, one enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. A well-known example is the tragedy of thalidomide, where the (S)-enantiomer was found to be teratogenic.[1] Therefore, regulatory bodies worldwide mandate the analysis of individual enantiomers in chiral drug substances.[2][3] HPLC with chiral stationary phases (CSPs) is the most widely used and versatile technique for this purpose.[2][3]

Understanding the Analyte: this compound

This compound is a β-amino alcohol, a structural motif present in numerous biologically active molecules.[4][5] The presence of a primary amine and a hydroxyl group on adjacent chiral centers makes it a prime candidate for a variety of interactions with a chiral stationary phase, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The thiophene ring introduces potential for π-π interactions.

Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in achieving a successful chiral separation.[6] For amino alcohols, several types of CSPs have proven effective.[6][7][8] This guide will compare three of the most common and successful classes: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs.

dot

Caption: General workflow for chiral method development.

Comparison of Chiral Stationary Phases
CSP TypePrinciple of SeparationTypical Mobile PhasesAdvantagesDisadvantages
Polysaccharide-based Hydrogen bonding, dipole-dipole interactions, and steric effects within the helical grooves of the polysaccharide derivatives.[9]Normal Phase (Hexane/Alcohol), Reversed Phase, Polar Organic ModeBroad applicability, high success rate for a wide range of compounds.[6]Can be less robust than covalently bonded phases.[9]
Cyclodextrin-based Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin.[10][11]Reversed Phase (Buffered aqueous/Organic), Polar Organic ModeExcellent for separating compounds with aromatic rings that can fit into the cavity.[10]May have limited applicability for highly polar or very bulky molecules.
Pirkle-type π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7]Normal Phase (Hexane/Alcohol)Good for compounds with aromatic systems and functional groups capable of hydrogen bonding.Generally less versatile than polysaccharide-based CSPs.

Experimental Comparison: A Case Study

To provide practical guidance, we present a comparative study on the separation of this compound enantiomers using three different columns representing the CSP classes discussed above.

Experimental Protocol: Initial Screening

Objective: To evaluate the initial performance of three different chiral stationary phases for the separation of the target enantiomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

2. HPLC System:

  • A standard HPLC system with a UV detector is suitable.

3. Screening Conditions:

ParameterCondition
Columns 1. Polysaccharide-based: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))2. Cyclodextrin-based: CYCLOBOND™ I 2000 (Beta-cyclodextrin)3. Pirkle-type: (R,R)-Whelk-O® 1
Mobile Phase A (Normal Phase) Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA)
Mobile Phase B (Reversed Phase) 20 mM Ammonium bicarbonate in Water/Acetonitrile (70/30, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 235 nm
Injection Volume 5 µL

4. Procedure:

  • Equilibrate each column with the respective mobile phase for at least 30 column volumes to ensure a stable baseline.[6]

  • Inject the sample and record the chromatogram.

  • Calculate the retention factors (k), selectivity (α), and resolution (Rs).

dot

Caption: Step-by-step experimental workflow.

Results and Discussion

The initial screening results are summarized in the table below.

Column (CSP Type)Mobile PhaseRetention Factor (k1)Retention Factor (k2)Selectivity (α)Resolution (Rs)
Chiralpak® IA (Polysaccharide)A (Normal Phase)2.83.51.252.1
CYCLOBOND™ I 2000 (Cyclodextrin)B (Reversed Phase)4.24.51.070.9
(R,R)-Whelk-O® 1 (Pirkle-type)A (Normal Phase)5.15.31.040.6

Analysis of Results:

  • Chiralpak® IA (Polysaccharide-based): This column provided the best initial separation with good resolution (Rs = 2.1). The normal phase conditions with a basic additive (DEA) proved effective, likely by minimizing peak tailing of the basic amino alcohol.[6] The separation is likely driven by a combination of hydrogen bonding and steric interactions within the chiral grooves of the amylose derivative.

  • CYCLOBOND™ I 2000 (Cyclodextrin-based): In reversed-phase mode, this column showed some selectivity but poor resolution. This suggests that while inclusion complexation is occurring, the interactions are not strong or specific enough for baseline separation under these initial conditions.

  • (R,R)-Whelk-O® 1 (Pirkle-type): This column exhibited the lowest selectivity and resolution. The π-π interactions between the thiophene ring and the stationary phase were likely not sufficient to drive a significant difference in the retention of the two enantiomers.

Based on these initial results, the Chiralpak® IA column shows the most promise and will be the focus of further optimization.

Method Optimization: Fine-Tuning the Separation

Once a promising CSP is identified, the next step is to optimize the mobile phase composition to improve the resolution, reduce analysis time, and ensure robustness.[2]

Key Optimization Parameters:
  • Alcohol Modifier: The type and concentration of the alcohol in the normal phase mobile phase can significantly impact selectivity.[6] A less polar alcohol (e.g., isopropanol) or a lower concentration can increase retention and sometimes improve resolution.

  • Additive: The concentration of the basic additive (e.g., DEA) is crucial for good peak shape.[6]

  • Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and alter selectivity.[1]

Optimized Protocol for Chiralpak® IA

Objective: To improve the resolution and reduce the analysis time from the initial screening conditions.

1. Mobile Phase Optimization:

  • Evaluate different ratios of Hexane/Isopropanol (e.g., 95/5, 90/10, 85/15) with 0.1% DEA.

  • The optimal mobile phase was found to be Hexane/Isopropanol (90/10, v/v) + 0.1% DEA .

2. Temperature Optimization:

  • Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C).

  • The optimal temperature was determined to be 25°C , providing a good balance between resolution and peak efficiency.

Optimized Results
ParameterOptimized Value
Retention Factor (k1)3.2
Retention Factor (k2)4.1
Selectivity (α)1.28
Resolution (Rs)2.8
Analysis Time< 10 minutes

By switching to isopropanol as the alcohol modifier, we were able to slightly increase the selectivity and achieve a significantly better resolution of 2.8, well above the baseline separation requirement of 1.5.

Conclusion and Recommendations

For the chiral HPLC separation of this compound enantiomers, a polysaccharide-based chiral stationary phase, specifically Chiralpak® IA , under normal phase conditions provides a highly effective and robust method. The optimized conditions of Hexane/Isopropanol (90/10, v/v) + 0.1% DEA at 25°C yield excellent resolution in a short analysis time.

While cyclodextrin and Pirkle-type columns may be suitable for other amino alcohols, for this particular analyte, the polysaccharide-based CSP offers superior performance. It is always recommended to screen a variety of CSPs and mobile phases, as small structural changes in the analyte can lead to significant differences in chiral recognition.[1] This systematic approach of screening followed by optimization is key to developing reliable and efficient chiral separation methods in a drug development setting.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. Retrieved from [Link]

  • Bhushan, R., & Nagar, H. (2015). A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of b-Amino Alcohols.
  • ResearchGate. (2023). (PDF) Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • PubMed. (2023). Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • PubMed. (2009). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. Retrieved from [Link]

  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol. The following protocols are designed to ensure the safe handling of this compound, grounded in established safety principles for related chemical structures.

Core Principles of Safe Handling

All operations involving this compound, especially when there is a risk of generating dust or aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] An emergency eyewash station and a safety shower must be readily accessible in the laboratory.[2][6]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles or a face shield.[1][5]Chemically resistant gloves (e.g., nitrile or neoprene).[5]Laboratory coat.NIOSH-approved respirator (e.g., N95) if handling powder outside of a certified fume hood.[5]
Conducting reactions and transfers Tightly fitting safety goggles and a face shield.[1]Chemically resistant gloves (e.g., nitrile or neoprene), inspect before use.[1][5]Chemical-resistant apron over a laboratory coat.[7]Recommended to be performed in a fume hood. If not feasible, a full-face respirator with appropriate cartridges.[1]
Work-up and purification Tightly fitting safety goggles and a face shield.[1]Chemically resistant gloves (e.g., nitrile or neoprene).[5]Chemical-resistant apron over a laboratory coat.[7]All procedures should be performed in a fume hood.
Handling spills Chemical splash goggles and a full-face shield.[8]Heavy-duty, chemically resistant gloves.Chemical-resistant coveralls or suit.[8]A full-face respirator with multi-purpose combination cartridges or a self-contained breathing apparatus (SCBA) for large spills.[1]

Step-by-Step PPE Protocols

Donning PPE: A Pre-operational Checklist
  • Inspect All Equipment: Before entering the laboratory, visually inspect all PPE for any signs of damage, such as cracks, tears, or degradation.[1]

  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Layer of Protection: Don a laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for the respirator to ensure a proper seal.

  • Eye and Face Protection: Put on tightly fitting safety goggles. If a splash hazard exists, add a face shield over the goggles.[7]

  • Hand Protection: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the laboratory coat.[7]

Doffing PPE: Minimizing Contamination
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in a designated hazardous waste container.[1]

  • Outer Garments: Remove the chemical-resistant apron (if used) and the laboratory coat, turning them inward to contain any potential contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield and then the safety goggles.

  • Respiratory Protection: Remove the respirator last.

  • Final Hand Hygiene: Wash and dry hands again after all PPE has been removed.

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.[5]

  • Small Spills: For small spills, use an inert absorbent material like vermiculite or sand.[2] Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Large Spills: For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Decontamination and Disposal

Due to the presence of the thienyl group, which can have a strong, unpleasant odor, special decontamination procedures are recommended.[9]

  • Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated by soaking in a bleach solution (a 1:1 mixture of commercial bleach and water is often effective) within a fume hood for at least 12-24 hours.[9]

  • Solid Waste: All solid waste, including contaminated gloves, paper towels, and absorbent materials, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions of the compound should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[1][5]

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste contractor.[10]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_location Work Environment Start Start: Handling this compound Check_Scale Small Scale (<1g) or Large Scale (>1g)? Start->Check_Scale Check_Aerosol Potential for Aerosol/Dust Generation? Check_Scale->Check_Aerosol Small Scale PPE_Medium Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron Check_Scale->PPE_Medium Large Scale PPE_Low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Check_Aerosol->PPE_Low No Check_Aerosol->PPE_Medium Yes Work_Bench Open Bench PPE_Low->Work_Bench Fume_Hood Chemical Fume Hood PPE_Medium->Fume_Hood PPE_High Maximum Protection: - Full-face Respirator - Chemical Resistant Gloves - Chemical Suit PPE_High->Fume_Hood

Caption: PPE Selection Workflow for Handling this compound.

References

  • Proper Disposal of Ethyl hydroxy(3-thienyl)acetate: A Guide for Laboratory Professionals. Benchchem.
  • 3-Aminopropanol - Safety Data Sheet. ChemicalBook.
  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Cole-Parmer.
  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protection for the Applicator and Worker Module. Cornell University.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • SAFETY DATA SHEET.
  • 10 - SAFETY DATA SHEET.
  • MATERIAL SAFETY DATA SHEET PAGE 1 OF X. Arcopol.
  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • Safety data sheet. CPAChem.
  • SAFETY DATA SHEET. Cole-Parmer.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • 2-AMINO-2-METHYL-1-PROPANOL. CAMEO Chemicals - NOAA.
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.